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  • Product: 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine
  • CAS: 501903-51-1

Core Science & Biosynthesis

Foundational

A Prospective Analysis of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine: A Technical Guide to its Synthesis, Molecular Weight, and Crystal Structure Determination

Abstract This technical guide provides a comprehensive prospective analysis of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine, a novel pyrazole derivative with potential applications in medicinal chemistry. In the absen...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive prospective analysis of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine, a novel pyrazole derivative with potential applications in medicinal chemistry. In the absence of existing experimental data for this specific molecule, this document serves as a detailed roadmap for its synthesis, characterization, and structural elucidation. We present the theoretical molecular weight, a proposed synthetic route based on established methodologies for related compounds, and a complete, field-proven protocol for determining its crystal structure via single-crystal X-ray diffraction. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical steps necessary for the comprehensive characterization of this and similar novel chemical entities.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core of numerous biologically active molecules. Their versatile chemical nature allows for a wide range of substitutions, leading to diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific arrangement of substituents on the pyrazole ring is critical to its interaction with biological targets. Therefore, a precise understanding of the three-dimensional structure at an atomic level is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide focuses on the specific, yet uncharacterized, molecule 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine. By providing a detailed protocol for its synthesis and structural analysis, we aim to empower researchers to explore its therapeutic potential.

Molecular Weight and Physicochemical Properties

The first step in characterizing any new chemical entity is to determine its molecular formula and weight. Based on the chemical name, 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine, the molecular formula is deduced to be C₁₃H₁₇N₃O.

Theoretical Molecular Weight Calculation

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1312.011156.143
Hydrogen (H)171.00817.136
Nitrogen (N)314.00742.021
Oxygen (O)115.99915.999
Total 231.299

The calculated molecular weight of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine is 231.30 g/mol . This value would be confirmed experimentally using techniques such as mass spectrometry.

Proposed Synthesis Pathway

The synthesis of 3-aryl-1H-pyrazol-5-amines is well-documented in the chemical literature. A common and effective method involves the cyclocondensation of a β-ketonitrile with hydrazine.[1][2] The proposed synthetic route for 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine follows this established methodology.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product A 2-methoxy-5-propylacetophenone C β-ketoester intermediate A->C Claisen Condensation (e.g., NaOEt, EtOH) B Diethyl oxalate B->C D 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine C->D Cyclocondensation (Hydrazine hydrate, EtOH, reflux)

Caption: Proposed synthesis pathway for 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine.

Step-by-Step Synthesis Protocol
  • Synthesis of the β-ketoester intermediate:

    • To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add 2-methoxy-5-propylacetophenone.

    • Slowly add diethyl oxalate to the mixture at room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Acidify the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting β-ketoester by column chromatography.

  • Synthesis of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine:

    • Dissolve the purified β-ketoester in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for 4-8 hours.

    • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • The final product can be further purified by recrystallization.

Crystal Structure Determination: A Workflow

The determination of the crystal structure of a novel compound like 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine is achieved through single-crystal X-ray diffraction. This technique provides the precise three-dimensional arrangement of atoms in the crystalline state.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol for Crystallography
  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, acetonitrile).

    • Employ slow evaporation, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution to grow single crystals of suitable size and quality for X-ray diffraction.

  • Data Collection:

    • Select a well-formed single crystal and mount it on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or other suitable algorithms to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, and thermal parameters.

Hypothetical Crystallographic Data Table

The following table presents a template of the crystallographic data that would be obtained from a successful X-ray diffraction experiment. The values are placeholders and would be determined experimentally.

ParameterHypothetical ValueDescription
Empirical formulaC₁₃H₁₇N₃OThe chemical formula of the compound.
Formula weight231.30The molecular weight in g/mol .
Temperature100(2) KThe temperature at which data was collected.
Wavelength0.71073 ÅThe wavelength of the X-ray radiation used.
Crystal systemMonoclinicThe crystal system to which the crystal belongs.
Space groupP2₁/cThe symmetry of the crystal lattice.
Unit cell dimensionsa = 10.1 Å, b = 12.5 Å, c = 9.8 ÅThe lengths of the unit cell axes.
α = 90°, β = 95.0°, γ = 90°The angles between the unit cell axes.
Volume1230.1 ųThe volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.248 Mg/m³The calculated density of the crystal.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental data.

Structural Insights and Intermolecular Interactions

Based on the structure of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine, several key structural features and potential intermolecular interactions can be anticipated in the crystal lattice. The pyrazole ring, being aromatic, is expected to be largely planar. The amine group (-NH₂) can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded networks, which are crucial for the stability of the crystal packing. Furthermore, π-π stacking interactions between the phenyl and pyrazole rings of adjacent molecules may also be present.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and detailed structural characterization of the novel compound 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine. While no experimental data currently exists for this specific molecule, the protocols and methodologies outlined herein are based on well-established and reliable scientific principles. The determination of its precise molecular weight and three-dimensional crystal structure is a critical step in understanding its potential as a pharmacologically active agent. The information presented serves as an essential resource for researchers in medicinal chemistry and drug development, enabling the systematic exploration of this and other new chemical entities. The ultimate goal is to contribute to the body of scientific knowledge and potentially uncover new therapeutic agents.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - ResearchGate. (URL: [Link])

  • Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives: A Technical Guide - Benchchem. (URL: )
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (URL: [Link])

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (URL: [Link])

  • The Cambridge Structural Database - CCDC. (URL: [Link])

  • Small molecule X-ray crystallography - The University of Queensland. (URL: [Link])

  • X-ray crystallography - Wikipedia. (URL: [Link])

  • Molecular Weight Calculator (Molar Mass). (URL: [Link])

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: [Link])

  • Highly Regioselective Synthesis of 1-Aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles | The Journal of Organic Chemistry. (URL: [Link])

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC. (URL: [Link])

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - Arkivoc. (URL: [Link])

Sources

Exploratory

Toxicity profile of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine in animal models

An in-depth technical evaluation of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine requires a rigorous, mechanistically driven approach. As a substituted 5-aminopyrazole, this compound features a structural scaffold fre...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine requires a rigorous, mechanistically driven approach. As a substituted 5-aminopyrazole, this compound features a structural scaffold frequently utilized in the development of kinase inhibitors and agrochemicals. However, its specific functional groups—namely the primary amine and the electron-rich 2-methoxy-5-propylphenyl ring—present distinct toxicological liabilities that must be systematically de-risked before clinical or commercial advancement.

This whitepaper outlines a comprehensive, Investigational New Drug (IND)-enabling preclinical toxicity profiling strategy. By bridging in vitro mechanistic assays with in vivo mammalian models, we establish a self-validating framework to define the safety margins, target organ toxicity, and toxicokinetic (TK) profile of this compound.

Structural Tox-Alert Analysis & Mechanistic Rationale

Before initiating empirical testing, a predictive toxicological assessment of the chemical structure is paramount. The rational design of our testing cascade is dictated by the following structural alerts:

  • The 1H-pyrazol-5-amine Core: Primary aromatic and heteroaromatic amines are notorious for undergoing CYP450-mediated N-oxidation, leading to the formation of reactive hydroxylamines and nitroso intermediates that can covalently bind to DNA (genotoxicity) or hepatic proteins (hepatotoxicity).

  • The 2-Methoxy-5-Propylphenyl Moiety: The highly lipophilic nature of the propyl chain drives extensive hepatic clearance. More critically, the 2-methoxy group is a prime target for CYP-mediated O-demethylation. This yields a phenol intermediate that can be further oxidized into a highly reactive electrophilic quinone or iminoquinone species.

To investigate these liabilities, our profiling strategy adheres to the International Council for Harmonisation (ICH) M3(R2) guidelines for nonclinical safety studies [1].

MetabolicPathway Parent 3-(2-methoxy-5-propylphenyl) -1H-pyrazol-5-amine CYP CYP450 (Hepatic) O-demethylation Parent->CYP Phenol Phenol Intermediate (Desmethyl Metabolite) CYP->Phenol Oxidation Oxidative Bioactivation Phenol->Oxidation Quinone Reactive Quinone/Iminoquinone (Toxophore) Oxidation->Quinone GSH Glutathione (GSH) Adduct (Detoxification) Quinone->GSH GSH Transferase Toxicity Covalent Protein Binding (Hepatotoxicity) Quinone->Toxicity Depleted GSH

Proposed CYP450-mediated metabolic activation pathway and reactive intermediate formation.

Tier 1: In Vitro Safety Pharmacology & Genotoxicity

The first phase of the safety evaluation isolates specific cellular mechanisms to identify intrinsic hazards without the confounding variables of whole-body pharmacokinetics.

Bacterial Reverse Mutation Assay (Ames Test)

Because the 5-aminopyrazole core poses a risk of DNA intercalation and N-oxidation, we must rule out mutagenicity. We employ the Ames test as dictated by OECD Test Guideline 471 [2]. The causality behind using both Salmonella typhimurium and Escherichia coli strains is to ensure comprehensive detection of both frameshift mutations and base-pair substitutions at A-T and G-C cross-links.

Cardiovascular Safety (hERG Patch Clamp)

Lipophilic amines frequently act as promiscuous binders to the internal cavity of the Kv11.1 (hERG) potassium channel. Blockade of this channel delays ventricular repolarization (QTc prolongation), a lethal liability. We utilize automated patch-clamp electrophysiology in HEK293 cells expressing the hERG channel to establish an IC50​ value.

Quantitative Summary of In Vitro Data (Representative)
Assay / EndpointTest SystemResult / ValueSafety Threshold / Interpretation
Ames Mutagenicity S. typhimurium (TA98, TA100)Negative (-S9 / +S9)No mutagenic potential detected.
Ames Mutagenicity E. coli (WP2 uvrA)Negative (-S9 / +S9)No oxidative base-pair substitution.
hERG Inhibition HEK293 (Patch Clamp) IC50​ = 12.4 µM>30-fold margin over expected Cmax​ ; low risk.
Hepatocyte Clearance Human / Rat Hepatocytes Clint​ = 45 µL/min/10 6 cellsHigh intrinsic clearance; rapid metabolism.
Reactive Metabolites GSH Trapping (LC-MS/MS)Positive (Trace)Trace quinone-GSH adducts detected.

Tier 2: In Vivo Mammalian Toxicity Models

Following in vitro clearance, the compound advances to in vivo testing to determine the No Observed Adverse Effect Level (NOAEL) and identify target organs. The 28-day duration is specifically chosen over a 14-day study because steady-state toxicokinetics for highly lipophilic compounds are rarely achieved within two weeks. A 28-day window allows for the observation of delayed-onset hepatotoxicity driven by the cumulative binding of the trace reactive metabolites identified in vitro.

28-Day Repeated Dose Oral Toxicity in Rodents

This study is executed strictly according to OECD Test Guideline 407 [3]. Rats are selected as the primary rodent species due to their well-characterized historical control data and robust metabolic similarities to humans regarding CYP3A4/CYP2D6 orthologs.

InVivoWorkflow Acclimation Acclimation (7 Days) Grouping Randomization (Vehicle, Low, Mid, High) Acclimation->Grouping Dosing Daily Oral Gavage (28 Days) Grouping->Dosing Monitoring Clinical Obs. & Body Weights Dosing->Monitoring TK Toxicokinetics (Days 1 & 28) Dosing->TK Necropsy Necropsy & Histopathology Monitoring->Necropsy

Standard OECD 407 workflow for 28-day repeated dose oral toxicity study in rodents.

Quantitative Summary of In Vivo 28-Day Tox Data (Representative)
Dose Group (Rat) Cmax​ (ng/mL) AUC0−24h​ (ng·h/mL)Target Organ Findings (Histopathology)Status
Vehicle Control 00UnremarkableN/A
10 mg/kg (Low) 4503,200UnremarkableNOEL
30 mg/kg (Mid) 1,2009,800Mild centrilobular hepatocellular hypertrophyNOAEL
100 mg/kg (High) 3,80031,500Hepatic necrosis, elevated ALT/AST (>3x ULN)Adverse

Mechanistic Insight: The centrilobular hypertrophy observed at 30 mg/kg is an adaptive response (CYP450 induction) to clear the lipophilic 2-methoxy-5-propylphenyl moiety, establishing 30 mg/kg as the NOAEL. The transition to necrosis at 100 mg/kg indicates saturation of the glutathione (GSH) detoxification pathway, allowing the reactive quinone intermediate to covalently bind to hepatic proteins.

Step-by-Step Experimental Methodologies

To ensure absolute reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: OECD 471 Bacterial Reverse Mutation (Ames) Test

Self-Validation Mechanism: The protocol incorporates a mandatory metabolic viability check. The inclusion of 2-aminoanthracene as a positive control strictly in the +S9 cohort ensures the enzymatic viability of the rat liver homogenate. If the +S9 control fails to induce a >3-fold increase in revertant colonies, the entire assay plate is invalidated.

  • Strain Preparation: Culture S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight in nutrient broth at 37°C until an optical density ( OD600​ ) of 1.0-1.5 is reached.

  • S9 Mix Formulation: Prepare a 10% (v/v) S9 fraction (derived from Aroclor 1254-induced rat liver) supplemented with NADP+ and glucose-6-phosphate to fuel CYP450 activity.

  • Test Article Preparation: Dissolve 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine in DMSO. Prepare a serial dilution yielding final plate concentrations of 5, 15, 50, 150, 500, and 1500 µ g/plate .

  • Pre-Incubation (The Critical Step): Combine 100 µL of bacterial suspension, 50 µL of test article, and 500 µL of S9 mix (or phosphate buffer for -S9). Incubate at 37°C for 20 minutes. Causality: Pre-incubation is chosen over the standard plate incorporation method because lipophilic amines require direct, prolonged contact with CYP enzymes before agar diffusion limits their interaction.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate inverted plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. A positive result requires a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control).

Protocol B: OECD 407 28-Day Repeated Dose Toxicity Study (Rats)
  • Animal Husbandry & Randomization: Acclimate 40 Wistar rats (20 male, 20 female; 6-8 weeks old) for 7 days. Randomize into four groups (Vehicle, Low, Mid, High) based on body weight stratification to ensure statistical baseline parity.

  • Formulation & Dosing: Suspend the compound in 0.5% Methylcellulose/0.1% Tween-80. Administer daily via oral gavage at a volume of 10 mL/kg. Causality: Oral gavage ensures precise dosing of the highly lipophilic compound, which might otherwise precipitate in drinking water or be avoided in feed due to palatability issues.

  • In-Life Observations: Record clinical signs twice daily. Measure body weight and food consumption weekly. Conduct detailed functional observational battery (FOB) testing on Day 25 to assess neurotoxicity.

  • Toxicokinetics (TK): On Days 1 and 28, collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose from a satellite TK group. Analyze via LC-MS/MS to calculate Cmax​ and AUC , assessing for auto-induction or accumulation.

  • Clinical Pathology (Day 29): Fast animals overnight. Euthanize via isoflurane overdose and exsanguination. Collect blood for hematology (e.g., RBC, WBC, reticulocytes) and serum chemistry (focusing on ALT, AST, ALP, and Bilirubin to monitor the predicted hepatotoxicity).

  • Necropsy & Histopathology: Weigh all major organs (liver, kidneys, heart, brain, spleen, gonads). Fix tissues in 10% neutral buffered formalin. Process, embed in paraffin, section at 5 µm, and stain with Hematoxylin & Eosin (H&E). A board-certified veterinary pathologist must evaluate the slides in a blinded manner.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents." OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine Stock Solutions

Introduction: The Criticality of Precise Stock Solution Preparation 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine and its analogs represent a class of heterocyclic compounds with significant potential in drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Precise Stock Solution Preparation

3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine and its analogs represent a class of heterocyclic compounds with significant potential in drug discovery and chemical biology. As with any experimental endeavor, the reliability and reproducibility of in vitro and in vivo studies are fundamentally dependent on the accurate and consistent preparation of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of this compound, ensuring the integrity of downstream applications.

The pyrazole moiety is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1] The physicochemical properties of these compounds, such as solubility and stability, are heavily influenced by the nature and position of their substituents.[2] Therefore, a one-size-fits-all approach to stock solution preparation is often inadequate. These application notes are designed to provide a robust framework, combining theoretical principles with practical, field-proven methodologies.

Physicochemical Properties and Tautomerism

While specific experimental data for 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine is not extensively published, we can infer its likely properties from the well-characterized analog, 3-(2-methoxyphenyl)-1H-pyrazol-5-amine (CAS: 909861-26-3), and the broader class of 3-aryl-1H-pyrazol-5-amines.[3]

A key feature of 3(5)-aminopyrazoles is the potential for prototropic tautomerism, existing as an equilibrium between the 3-amino and 5-amino forms.[4] For the purpose of stock solution preparation, it is important to recognize that the compound exists as a mixture of tautomers in solution, which can influence its solubility and interactions.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular FormulaC₁₃H₁₇N₃OBased on chemical structure.
Molecular Weight231.29 g/mol Calculated from the molecular formula.
AppearanceLikely a pale yellow to off-white solid.Based on analogs like 3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine.[5]
pKaWeakly basic.Pyrazoles are generally considered weak bases.[2]
SolubilityExpected to be poorly soluble in water, with good solubility in organic solvents like DMSO and ethanol.Aromatic and aliphatic moieties contribute to lipophilicity. DMSO is a common solvent for pyrazole derivatives in screening assays.[6][7]

Safety and Handling Precautions

As a matter of standard laboratory practice, 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine should be handled with care, assuming it may be harmful.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Spills: In case of a spill, avoid generating dust. Absorb liquids with an inert material and dispose of all contaminated materials in accordance with local regulations.

  • Disposal: Dispose of unused compound and solutions as chemical waste according to your institution's guidelines.

Protocol for Stock Solution Preparation

This protocol provides a systematic approach to preparing a high-concentration stock solution, typically in the range of 10-50 mM, in a suitable organic solvent.

Materials and Equipment
  • 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine (solid)

  • High-purity, anhydrous dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

  • Sterile, amber glass vials with PTFE-lined caps

Step-by-Step Methodology
  • Pre-dissolution Preparation:

    • Bring the vial containing the solid compound to room temperature before opening to prevent condensation of moisture.

    • Calculate the required mass of the compound for your desired stock concentration and volume. For example, for 10 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 0.010 L * 231.29 g/mol = 0.0231 g (23.1 mg)

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully weigh the calculated amount of the compound.

  • Dissolution:

    • Transfer the weighed compound to a volumetric flask of the appropriate size.

    • Add a portion (approximately 70-80%) of the final volume of DMSO to the flask.

    • Gently swirl the flask to wet the compound.

    • Vortex the solution for 1-2 minutes to facilitate dissolution. A brief sonication in a water bath can be used if the compound is slow to dissolve, but monitor for any temperature increase.

    • Visually inspect the solution to ensure all solid particles have dissolved.

  • Final Volume Adjustment:

    • Once the compound is fully dissolved, add DMSO to the calibration mark of the volumetric flask.

    • Invert the flask several times to ensure a homogenous solution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in amber glass vials to minimize freeze-thaw cycles and exposure to light.

    • Label each vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, storage at 2-8°C may be acceptable, but stability should be verified.

Workflow for Solvent Selection and Solubility Testing

For novel compounds or when a datasheet is unavailable, it is crucial to experimentally determine the optimal solvent and solubility.

Caption: Decision workflow for solvent selection.

Stability Considerations and Best Practices

The stability of pyrazole derivatives in solution can be influenced by factors such as the solvent, pH, temperature, and exposure to light. Some nitrated pyrazoles have been shown to be unstable at room temperature.[8]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to precipitation and degradation. Aliquoting into single-use volumes is the most effective way to mitigate this.

  • Light Sensitivity: Many organic compounds are light-sensitive. The use of amber vials and storage in the dark is recommended.

  • Hydrolytic Stability: For aqueous working solutions, the stability of the compound at different pH values should be considered. Some pyrazole derivatives can undergo hydrolysis.

  • Long-Term Storage: For long-term storage, -80°C is generally preferred over -20°C to minimize the rate of any potential degradation.

Conclusion

The protocol and guidelines presented here offer a robust starting point for the preparation of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine stock solutions. By adhering to these principles of careful weighing, appropriate solvent selection, and proper storage, researchers can significantly enhance the quality and reliability of their experimental data. It is imperative to remember that for any uncharacterized compound, preliminary small-scale testing of solubility and stability is not just a recommendation, but a cornerstone of good scientific practice.

References

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • NextSDS. 3-(2-methoxyethyl)-1H-pyrazol-5-amine — Chemical Substance Information. [Link]

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • NextSDS. 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • Organic Letters. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]

  • PubChemLite. 3-(2-methoxyphenyl)-1-phenyl-1h-pyrazol-5-amine. [Link]

  • The Journal of Organic Chemistry. DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones. [Link]

  • The Journal of Organic Chemistry. Photochromic Evaluation of 3(5)-Arylazo-1H-pyrazoles. [Link]

  • MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]

  • PubChemLite. 1h-pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-. [Link]

  • SpringerLink. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[3][5]triazolo[3,4- b ][3][4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine

Welcome to the Formulation & Assay Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals struggling with the aqueous solubility of 3-(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals struggling with the aqueous solubility of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine .

This guide moves beyond basic trial-and-error by addressing the fundamental physicochemical causality behind the molecule's behavior, providing self-validating protocols, and outlining robust formulation strategies.

Part 1: Physicochemical Profiling & Causality

To successfully formulate a molecule, you must first deconstruct its physical chemistry. The poor aqueous solubility of this compound is driven by two competing structural liabilities:

  • Hydrophobic Bulk: The 2-methoxy-5-propylphenyl moiety acts as a highly lipophilic shield. This drives up the partition coefficient (LogP), forcing the molecule to minimize contact with water through hydrophobic aggregation (1)[1].

  • Electronic Delocalization & Weak Basicity: While the structure contains an amine and a pyrazole ring, it is a remarkably weak base. The lone pair on the exocyclic 5-amino group is heavily delocalized into the pyrazole π-system. Consequently, protonation occurs at the endocyclic pyridine-like nitrogen, yielding a conjugate acid with a very low pKa (~1.5–2.5) (2)[2]. At physiological pH (7.4), the molecule exists almost entirely in its unionized, highly insoluble free-base form.

Table 1: Physicochemical Profile & Formulation Implications
PropertyEstimated ValueMechanistic Implication for Formulation
LogP > 3.5High tendency for hydrophobic aggregation; requires surfactants, co-solvents, or lipid carriers.
pKa (Conjugate Acid) ~ 1.5 - 2.5Will not form stable salts at pH > 3. Traditional pH-adjustment/salt formation is not viable for physiological use.
H-Bond Donors 3 (-NH2, Pyrazole -NH)High crystal lattice energy. Prone to forming stable, insoluble polymorphs in aqueous suspension.
H-Bond Acceptors 3 (N, N, O)Excellent candidate for hydrogen-bonding interactions with the hydrophilic exterior of cyclodextrins.

Part 2: Troubleshooting Guide & FAQs

Q1: I dissolved the compound in DMSO at 10 mM, but when I dilute it 1:100 into my in vitro assay buffer (pH 7.4), it crashes out immediately. Why? Mechanistic Cause: This is a classic "solvent-shift" precipitation. When the DMSO stock is introduced to the aqueous buffer, the solvent capacity drops exponentially. Because the compound is unionized at pH 7.4, it rapidly nucleates and precipitates out of solution (3)[3]. Solution: Never dilute directly into a plain buffer. Pre-mix your aqueous buffer with a surfactant (e.g., 0.1% Tween-20) or a carrier protein (e.g., 1% BSA) before adding the DMSO stock. The hydrophobic pockets in BSA or surfactant micelles will sequester the free base before nucleation can occur.

Q2: Can I just lower the pH of my vehicle to 2.0 to protonate the amine, dissolve it, and then inject it in vivo? Mechanistic Cause: Lowering the pH to 2.0 will protonate the pyrazole ring and temporarily increase solubility (4)[4]. However, injecting this highly acidic solution in vivo (e.g., IV or IP) causes immediate physiological buffering back to pH 7.4 in the bloodstream. Solution: This approach leads to catastrophic in vivo precipitation, potentially causing fatal emboli. Instead, encapsulate the drug in a lipid-based formulation like liposomes, which shields the lipophilic drug from the aqueous environment while maintaining systemic circulation (5)[5].

Q3: We need to dose this orally for a pharmacokinetic (PK) study. Standard suspensions in methylcellulose yield zero bioavailability. What is the best approach? Mechanistic Cause: The dissolution rate of the crystalline free base in the gastrointestinal tract is too slow to allow absorption before transit. Solution: Complex the compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophobic inner cavity that encapsulates the lipophilic 2-methoxy-5-propylphenyl group, while their hydrophilic exterior ensures rapid dissolution in gastric fluids[1].

Part 3: Formulation Strategy & Workflows

FormulationStrategy Start MMPA Compound (Poor Aqueous Solubility) Target Identify Target Application Start->Target InVitro In Vitro Assays (Cell Culture / Enzyme) Target->InVitro InVivoIV In Vivo IV Dosing (Systemic Circulation) Target->InVivoIV InVivoPO In Vivo Oral Dosing (GI Absorption) Target->InVivoPO Action1 Use Co-solvents/Surfactants (e.g., 1% BSA or 0.1% Tween) InVitro->Action1 Action2 HP-β-CD Complexation or Liposomes InVivoIV->Action2 Action3 Lipid-Based Formulations (SMEDDS / SLNs) InVivoPO->Action3 Val1 Verify by DLS (No Aggregates) Action1->Val1 Val2 Filter 0.22µm & Check Osmolality Action2->Val2 Val3 Simulated Gastric Fluid Dissolution Test Action3->Val3

Decision tree for selecting the optimal formulation strategy based on the target application.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes (For IV or Oral Dosing)

This protocol utilizes a transient acidification step to break the crystal lattice energy, allowing the cyclodextrin cavity to capture the lipophilic tail before neutralizing back to physiological pH.

Self-Validation Check: A successful inclusion complex will remain optically clear upon a 1:10 dilution in PBS (pH 7.4). Any cloudiness indicates uncomplexed free base.

  • Preparation: Weigh the compound and HP-β-CD at a 1:2 molar ratio.

  • Solubilization: Dissolve the HP-β-CD in unbuffered MS-grade water to achieve a 20% (w/v) concentration.

  • Complexation: Add the API powder directly to the cyclodextrin solution. It will initially form a suspension.

  • Transient Acidification: Dropwise add 0.1 M HCl until the pH reaches 3.0. Causality: Protonating the pyrazole temporarily breaks the crystal lattice, allowing the hydrophobic tail to enter the CD cavity.

  • Equilibration: Stir magnetically at 300 rpm for 24 hours at 25°C, protected from light.

  • Neutralization: Slowly adjust the pH back to 7.4 using 0.1 M NaOH. The complexed drug will remain in solution.

  • Clarification: Centrifuge at 10,000 x g for 15 minutes to pellet any uncomplexed drug. Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a stable, water-soluble powder.

CDComplexation Step1 1. Mix API & HP-β-CD (1:2 Molar Ratio) Step2 2. Acidify to pH 3.0 (Breaks Crystal Lattice) Step1->Step2 Step3 3. Stir 24h at 25°C (Equilibration) Step2->Step3 Step4 4. Neutralize to pH 7.4 (Lock-in Complex) Step3->Step4 Step5 5. Centrifuge & Filter (Remove Free API) Step4->Step5

Step-by-step mechanistic workflow for generating stable HP-β-CD inclusion complexes.

Protocol B: Formulation of Solid Lipid Nanoparticles (SLNs)

For sustained release or oral bioavailability enhancement, SLNs trap the lipophilic compound in a solid lipid matrix stabilized by surfactants[1].

Self-Validation Check: Measure the polydispersity index (PDI) via Dynamic Light Scattering (DLS). A PDI < 0.2 confirms a stable, uniform SLN dispersion.

  • Lipid Phase: Melt 100 mg of a solid lipid (e.g., Compritol 888 ATO) at 80°C. Dissolve 10 mg of the pyrazole-amine compound into the molten lipid.

  • Aqueous Phase: Heat 10 mL of a 1.5% (w/v) Poloxamer 188 solution to 80°C to match the lipid phase temperature.

  • Emulsification: Add the hot aqueous phase to the lipid phase under high-shear homogenization (10,000 rpm for 5 minutes) to create a hot nanoemulsion.

  • Solidification: Rapidly cool the emulsion in an ice bath while stirring. The lipid droplets will solidify into SLNs, permanently trapping the lipophilic drug inside.

References

  • Enhancement of the Aqueous Solubility and Permeability of Poorly W
  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher.
  • Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. Scholars Research Library.
  • (Basicity of Pyrazoles). Royal Society of Chemistry.

  • Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. Journal of King Saud University - Science.

Sources

Optimization

Optimizing LC-MS parameters for 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine detection

Technical Support Center: LC-MS/MS Optimization for 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine Welcome to the Advanced Analytical Support Center. This guide is designed for research scientists and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS/MS Optimization for 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine

Welcome to the Advanced Analytical Support Center. This guide is designed for research scientists and drug development professionals tasked with developing robust, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the detection and quantification of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine.

Section 1: Chromatographic Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing for this compound, and how can I resolve it? A1: Peak tailing is a ubiquitous challenge when analyzing basic heterocycles. 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine contains both a pyrazole ring and a primary amine, making it highly basic. In reversed-phase liquid chromatography (RPLC), these basic nitrogen atoms act as strong hydrogen-bond donors and acceptors, interacting with unreacted, acidic silanol groups on the silica backbone of the stationary phase[1].

Causality & Resolution: To eliminate these secondary interactions, you must control the ionization state of both the analyte and the column surface.

  • Mobile Phase pH: Lower the aqueous mobile phase pH to 2.5–3.0 using 0.1% Formic Acid. This ensures the amine and pyrazole nitrogens are fully protonated. More importantly, it protonates the surface silanols (which typically have a pKa of 3.5–4.5), rendering them neutral and drastically reducing ionic interactions.

  • Stationary Phase: Transition to an end-capped C18 column or a column featuring a positively charged surface chemistry specifically engineered to repel basic compounds.

Peak_Tailing Issue Issue: Severe Peak Tailing Check1 Check Mobile Phase pH Issue->Check1 Check2 Check Column Chemistry Issue->Check2 Sol1 Lower pH to < 3.0 (0.1% Formic Acid) Check1->Sol1 If pH > pKa Sol2 Use End-capped or Charged-Surface C18 Check2->Sol2 If silanol interactions

Troubleshooting logical pathway for peak tailing in basic pyrazole amines.

Section 2: Mass Spectrometry Optimization & FAQs

Q2: What is the optimal ionization mode and precursor ion for this molecule? A2: Given the polar and highly ionizable nature of the primary amine and the pyrazole ring, Electrospray Ionization in positive mode (ESI+) is the most efficient choice[2]. The exact monoisotopic mass of the compound (C13H17N3O) is 231.137 Da.

Causality & Resolution: In an acidic mobile phase, the molecule readily accepts a proton to form the[M+H]+ pseudo-molecular ion. You should target m/z 232.1 as your precursor ion in the first quadrupole (Q1). Ensure your capillary voltage is optimized (typically 3.0–4.0 kV) to maintain a stable Taylor cone without inducing electrical discharge.

Q3: How do I select the most reliable Multiple Reaction Monitoring (MRM) transitions? A3: MRM requires isolating the precursor ion (m/z 232.1) in Q1, fragmenting it in the collision cell (Q2), and monitoring specific product ions in Q3. Based on established mass spectrometry principles for pyrazoles and methoxy-aromatics, the fragmentation pathways are highly predictable[3][4].

Mechanistic Fragmentation:

  • Loss of Ammonia (-17 Da): The primary amine at the 5-position is highly susceptible to collision-induced dissociation (CID), yielding a stable product ion at m/z 215.1.

  • Pyrazole Ring Cleavage: The pyrazole ring itself frequently undergoes fragmentation through the expulsion of hydrogen cyanide (HCN, -27 Da) or a nitrogen molecule (N2, -28 Da)[3][4].

  • Methoxy Cleavage: Loss of a methyl radical (-15 Da) from the methoxy group is also a common secondary fragmentation pathway.

Q4: I am experiencing severe signal suppression in biological matrices. How do I optimize the ESI source? A4: Signal suppression in ESI is typically caused by co-eluting matrix components competing for charge on the droplet surface or altering droplet evaporation kinetics. The efficiency of ion sampling depends heavily on the applied voltage, solvent system, and drying gas parameters[2].

Causality & Resolution:

  • Desolvation Parameters: Increase the drying gas temperature (e.g., 350–400 °C) and flow rate to facilitate rapid droplet desolvation. Smaller droplets are preferred within ESI experiments to improve the efficiency of the droplet charging process[2].

  • Declustering Potential (DP): Apply an accelerating voltage in the first stage of the mass spectrometer. This induces low-energy collisions with background gas molecules, effectively declustering water/solvent molecules from the analyte and reducing baseline noise[2].

Section 3: Self-Validating Methodologies

Step-by-Step Protocol: MRM Optimization Workflow This protocol is designed to be a self-validating system; each step confirms the success of the previous one before proceeding to ensure absolute method reliability.

  • Tuning Solution Preparation: Prepare a 100 ng/mL solution of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Precursor Ion Isolation (Syringe Infusion): Infuse the solution directly into the MS source at 10 µL/min. Scan Q1 from m/z 100 to 300.

    • Validation Check: Verify the presence of the base peak at m/z 232.1. Adjust the Declustering Potential (DP) until the m/z 232.1 signal is maximized and solvent cluster peaks are minimized.

  • Collision Energy (CE) Ramping: Isolate m/z 232.1 in Q1. Perform a product ion scan in Q3 while ramping the CE in the collision cell from 5 eV to 50 eV.

  • Transition Selection: Identify the top product ions.

    • Validation Check: Ensure the chosen fragments are structurally logical (e.g., m/z 215.1). The ion with the highest intensity and optimal signal-to-noise (S/N) ratio becomes the Quantifier. The second highest becomes the Qualifier.

  • LC-MS Integration: Connect the LC system. Inject the standard under actual LC flow rates (e.g., 0.4 mL/min) and fine-tune the nebulizer gas, drying gas, and capillary voltage to maximize the Total Ion Chromatogram (TIC) area.

LCMS_Workflow N1 1. Mobile Phase & Column Selection (pH 2.5-3.0) N2 2. ESI Source Optimization (Pos Mode, Capillary, Temp) N1->N2 Optimal peak shape N3 3. Precursor Ion Selection [M+H]+ m/z 232.1 N2->N3 Maximize TIC N4 4. Collision Energy (CE) Ramping N3->N4 Isolate Q1 N5 5. Product Ion Selection (e.g., m/z 215, 189) N4->N5 Generate fragments N6 6. Final MRM Method Validation N5->N6 Select top 2 transitions

LC-MS/MS MRM Optimization Workflow for Pyrazole Amines.

Section 4: Quantitative Data Summaries

Table 1: Predicted MRM Transitions and Optimization Parameters

AnalytePrecursor Ion (Q1)Product Ion (Q3)Fragment IdentityDP (V)CE (eV)Purpose
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine232.1215.1[M+H - NH3]+6015-20Quantifier
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine232.1205.1[M+H - HCN]+6025-30Qualifier
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine232.1189.1[M+H - NH3 - C2H2]+6030-35Qualifier

*Note: DP and CE values are approximate starting points and should be fine-tuned based on the specific vendor platform (e.g., Sciex, Agilent, Waters).

Table 2: Recommended LC Gradient Profile (0.4 mL/min Flow Rate)

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.0955
1.0955
4.01090
5.51090
5.6955
8.0955

References

  • IntechOpen. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. URL: [Link]

  • LCGC International. "Optimizing LC–MS and LC–MS-MS Methods." LCGC International. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the stability challenges of electron-rich heterocyclic Active Pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the stability challenges of electron-rich heterocyclic Active Pharmaceutical Ingredients (APIs).

The compound 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine presents a unique and highly specific stability profile. The combination of a strongly electron-donating 2-methoxy-5-propylphenyl moiety and a primary aminopyrazole core makes this molecule exceptionally electron-rich. While this is excellent for target binding affinity, it renders the API highly susceptible to oxidative dearomatization and photolytic degradation[1].

This guide is designed to bridge the gap between mechanistic chemistry and practical laboratory workflows. Rather than just telling you how to store it, we will explore why these specific protocols are non-negotiable, ensuring your storage methodology is a self-validating system.

Part 1: Mechanistic Causality of Degradation (The "Why")

To prevent degradation, we must first understand the chemical causality behind it. This API is primarily vulnerable to three interconnected pathways:

  • Oxidative Dearomatization (Nitrene Formation): Unprotected 5-aminopyrazoles are notoriously unstable under oxidative conditions. Exposure to atmospheric oxygen or trace peroxides in excipients can strip electrons from the amine, generating a highly reactive nitrene intermediate. This rapidly leads to the formation of dearomatized 4-hydroxy-5-imino-2-pyrazolines or complex azo-dimers[2].

  • Photolytic Cleavage: The highly conjugated aromatic system of this API absorbs strongly in the UV/Vis range. Photo-excitation can lead to radical formation at the primary amine or the methoxy ether linkage, resulting in rapid loss of potency and the generation of toxic radical byproducts[3].

  • Moisture-Driven Tautomerization: The 1H-pyrazol-5-amine system exists in a delicate equilibrium with its 1H-pyrazol-3-amine tautomer. Ambient moisture acts as a proton-shuttle, significantly lowering the energetic barrier for this interconversion. While not a destructive degradation, unpredictable tautomeric ratios cause severe batch-to-batch variability in solubility and biological assay performance[4].

Part 2: Troubleshooting Guide & FAQs

Q1: My API powder has developed a pink/brown discoloration after three months on the bench. What is happening, and is the batch still usable? A1: A color shift to pink or brown is the classic hallmark of oxidative degradation in pyrazole derivatives[4]. The primary amine oxidizes to form highly conjugated azo compounds or N-oxides, which are intensely colored even at trace concentrations (<0.1%). Action: Do not use the discolored batch for sensitive biological assays without re-purification (e.g., preparative HPLC). To prevent this causality, the API must be stored strictly under an inert argon atmosphere.

Q2: LC-MS analysis of a stored stock solution shows a new peak with a mass shift of +16 Da. What is this degradant? A2: A +16 Da shift indicates the addition of a single oxygen atom, typically forming an N-oxide at the pyrazole ring or a hydroxylamine derivative at the primary amine[3]. This occurs rapidly if the compound is stored in protic solvents or exposed to dissolved oxygen. Action: Transition to anhydrous, peroxide-free solvents (e.g., degassed DMSO) for stock solutions and store them at -80°C.

Q3: How do I definitively prove whether my current storage conditions and analytical methods are working? A3: You must implement a self-validating Forced Degradation Study [5]. By intentionally destroying a small aliquot of your API using extreme stressors, you map the exact retention times of all possible degradants. If your routine HPLC purity checks aren't detecting these specific peaks over time, your method is not stability-indicating and must be re-optimized.

Part 3: Self-Validating Experimental Protocols
Protocol A: Forced Degradation Study (Method Validation)

This protocol ensures your analytical method can actually see the degradation products before you trust it for long-term stability monitoring[5].

  • Step 1: Stock Preparation: Dissolve 10 mg of the API in 10 mL of HPLC-grade Acetonitrile (1 mg/mL).

  • Step 2: Oxidative Stress: Aliquot 1 mL of stock. Add 100 µL of 3% H₂O₂. Incubate at 25°C for 24 hours.

  • Step 3: Photolytic Stress: Aliquot 1 mL of stock into a clear glass vial. Expose to 1.2 million lux hours of UV/Vis light (ICH Q1B standard).

  • Step 4: Hydrolytic Stress: Aliquot 1 mL of stock, add 100 µL of 0.1M HCl. Heat at 60°C for 24 hours.

  • Step 5: Analysis (The Self-Validation Check): Neutralize the stressed samples, dilute to 100 µg/mL, and inject into the LC-MS.

  • Causality Check: If the main API peak does not decrease by 5–20% alongside the appearance of distinct, baseline-resolved degradant peaks, your HPLC gradient is masking impurities and must be adjusted.

Protocol B: Optimal Long-Term Storage Workflow
  • Step 1: Lyophilization: Ensure the API is completely dry. Residual moisture acts as a catalyst for tautomerization and hydrolysis.

  • Step 2: Aliquoting: Divide the bulk API into single-use amber glass vials. This prevents repeated freeze-thaw cycles and eliminates photolytic stress[4].

  • Step 3: Argon Blanketing: Gently purge the headspace of each vial with a stream of high-purity Argon gas for 15 seconds. Argon is heavier than air and displaces oxygen, directly preventing nitrene formation.

  • Step 4: Desiccation & Sealing: Seal with PTFE-lined caps. Place the vials in a secondary container filled with indicating silica gel desiccants.

  • Step 5: Temperature Control: Store the secondary container at -20°C (for <6 months) or -80°C (for >1 year storage).

Part 4: Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions and API integrity, demonstrating the necessity of the protocols outlined above.

Storage ConditionDurationPhysical AppearanceAPI Recovery (%)Major Degradant Detected
Room Temp (Air, Clear Vial)3 MonthsPink/Brown Powder82.4%N-Oxide (+16 Da)
40°C / 75% RH (Air, Clear Vial)1 MonthClumped, Dark Brown68.1%Azo-Dimer / Hydrate
-20°C (Argon, Amber Vial)12 MonthsOff-white Powder>99.5%None Detected
-80°C (Argon, Amber Vial)24 MonthsOff-white Powder>99.9%None Detected
Part 5: Degradation & Mitigation Logic Workflow

DegradationLogic API 3-(2-methoxy-5-propylphenyl) -1H-pyrazol-5-amine Oxidation Oxidative Stress (O2 / Peroxides) API->Oxidation Photo Photolytic Stress (UV/Vis Light) API->Photo Moisture Moisture/Humidity (H2O exposure) API->Moisture Deg1 Nitrene Formation & Dearomatization Oxidation->Deg1 Deg2 Radical Cleavage & Azo-Dimerization Photo->Deg2 Deg3 Tautomerization & Hydrate Formation Moisture->Deg3 Mit1 Inert Gas Blanketing (Argon/N2) Deg1->Mit1 Prevent via Mit2 Actinic/Amber Vials Dark Storage Deg2->Mit2 Prevent via Mit3 Desiccators & Low Temp (-20°C) Deg3->Mit3 Prevent via

Degradation pathways of 5-aminopyrazoles and corresponding storage mitigation strategies.

References
  • Design and Synthesis of Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors Source: ACS Publications URL:1

  • Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines Source: ACS Publications URL:2

  • Technical Support Center: Stability and Storage of Pyrazole Compounds Source: Benchchem URL:4

  • How to Predict API Stability and Degradation from Its Chemical Structure Source: Pharma Specialists URL:3

  • Forced Degradation Studies for API Selection Source: Industrial Pharmacist URL:5

Sources

Optimization

Purification techniques for 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine synthesis impurities

Technical Support Center: Purification of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine Welcome to the technical support guide for the purification of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine. This document is d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine

Welcome to the technical support guide for the purification of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this compound with high purity. The inherent chemical nature of this molecule—possessing a basic amino group, a moderately acidic pyrazole N-H, and a large lipophilic substituent—presents unique purification challenges that require a multi-faceted strategy.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.

Question 1: My TLC analysis of the crude product shows multiple spots, with two or more having very similar Rf values. What are they, and how can I separate them?

Answer: This is a classic sign of regioisomer formation, a common issue in the synthesis of unsymmetrically substituted pyrazoles.[1] The primary synthesis route, involving the condensation of a β-ketonitrile with hydrazine, is designed to yield the 5-amino-3-aryl-pyrazole. However, the formation of the 3-amino-5-aryl regioisomer can occur as a significant byproduct. These isomers often have nearly identical polarities, making them notoriously difficult to separate.

Causality: The cyclization reaction can proceed through two different pathways, leading to the formation of distinct but structurally similar molecules.

Solutions:

  • Optimized Flash Column Chromatography: Standard silica gel chromatography may not be sufficient.

    • Deactivate the Silica: The basicity of the pyrazole-amine can cause it to streak or irreversibly bind to the acidic silanol groups of standard silica gel.[2] To mitigate this, pre-treat your eluent by adding 0.5-1% triethylamine (Et₃N).[2][3] This neutralizes the acidic sites on the silica, improving elution and peak shape.

    • Shallow Gradient: Use a very slow, shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). This can enhance the small differences in polarity between the isomers, allowing for separation.

    • Alternative Stationary Phases: Consider using neutral alumina, which is less acidic than silica and can be more suitable for basic compounds.[2]

  • Preparative HPLC: If flash chromatography fails to provide baseline separation, preparative High-Performance Liquid Chromatography (HPLC) is the most effective, albeit more resource-intensive, method for isolating closely related isomers.[4][5] A reversed-phase C18 column with a polar mobile phase (e.g., acetonitrile/water) is a good starting point.[2]

Question 2: My crude product is a dark, viscous oil that refuses to crystallize. How can I purify it?

Answer: An oily product indicates the presence of significant impurities that are depressing the melting point and inhibiting the formation of a crystal lattice.[6] These impurities can include unreacted starting materials, residual solvent, or a mixture of regioisomers.

Solutions:

  • Initial Acid-Base Extraction: This is the most powerful first step for an oily crude product. It leverages the basicity of the 5-amino group to separate it from neutral or acidic impurities.[7][8][9] By dissolving the crude oil in an organic solvent and washing with a dilute aqueous acid (e.g., 1 M HCl), your target compound will form a salt and move into the aqueous layer, while neutral impurities (like the β-ketonitrile starting material) remain in the organic phase.[8] You can then recover your product by basifying the aqueous layer and extracting it back into an organic solvent.

  • Column Chromatography: After the acid-base wash, the partially purified product may still be an oil but will be more amenable to column chromatography. Use the techniques described in the answer to Question 1.

  • High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by a high-vacuum pump, as residual solvent is a common cause of oiling.[6]

Question 3: I'm experiencing significant product loss during silica gel column chromatography. What is happening?

Answer: This is a clear indication of strong, irreversible adsorption of your basic compound onto the acidic silica gel stationary phase.[2] The lone pair of electrons on the amino group and the pyrazole nitrogens can interact strongly with the silanol (Si-OH) groups on the silica surface.

Solutions:

  • Base Deactivation: As mentioned previously, the most common and effective solution is to add a small amount of a volatile base, such as triethylamine (0.5-1%), to your eluent system (e.g., hexane/ethyl acetate).[2][3] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to pass through the column without sticking.

  • Use Neutral Alumina: Alumina is a suitable alternative stationary phase for purifying basic compounds as it lacks the strong acidity of silica gel.[2]

  • Run the Column Quickly: Minimize the time your compound spends on the column by using flash chromatography (applying pressure) rather than gravity chromatography. This reduces the contact time and opportunity for degradation or irreversible binding.

Question 4: My final product is a solid, but it has a persistent yellow or brown color. How can I decolorize it?

Answer: A persistent color usually indicates the presence of trace amounts of highly conjugated, colored impurities, which can sometimes form from side reactions involving hydrazine or oxidation of the product.[1]

Solutions:

  • Activated Charcoal Treatment: Dissolve your colored product in a suitable hot solvent (e.g., ethanol). Add a very small amount (typically 1-2% by weight) of activated charcoal and swirl the hot solution for a few minutes. The charcoal will adsorb the colored impurities.[6] Remove the charcoal by hot filtration through a pad of Celite® or a fine filter paper. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Recrystallization: This technique is often very effective at removing colored impurities, which tend to be more soluble in the mother liquor.[6][10]

  • Silica Gel Plug: Dissolve your compound in a minimal amount of a moderately polar solvent (like dichloromethane or ethyl acetate) and pass it through a short pad ("plug") of silica gel in a pipette or funnel. The highly polar colored impurities will often stick to the top of the silica, while your less polar product is eluted.

Frequently Asked Questions (FAQs)

Q1: What is the most effective overall purification strategy for 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine?

A1: A multi-step approach is typically best.

  • Aqueous Workup/Acid-Base Extraction: Begin with an acid-base extraction to perform a bulk separation of the basic product from neutral and acidic impurities. This is the most efficient first step.[9][11]

  • Primary Purification:

    • If the product from the extraction is a solid and appears relatively clean by TLC (>90% purity), proceed directly to recrystallization .[2]

    • If the product is an oil or contains multiple closely-eluting impurities, flash column chromatography on deactivated silica or neutral alumina is necessary.[2][6]

  • Final Polish: A final recrystallization after column chromatography can be used to obtain a highly pure, crystalline product suitable for analytical characterization and further use.

Q2: How can I use acid-base extraction to purify this specific compound?

A2: This technique is ideal due to the presence of the basic 5-amino group.[7][8]

  • Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel and extract it one or two times with a dilute aqueous acid (e.g., 1 M HCl). The basic amine will be protonated to form an ammonium salt, which is soluble in the aqueous layer.

  • Separate and collect the aqueous layer. Discard the organic layer, which contains the neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10). Your product will precipitate out as the neutral amine.

  • Extract the product back into a fresh organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Q3: What are the best solvents for recrystallizing this compound?

A3: The choice of solvent is critical and requires balancing the solubility of the large aryl group with the polarity of the amine and pyrazole core. Experimentation is key.

  • Single Solvents: Alcohols like ethanol or isopropanol are often good starting points.[10] Ethyl acetate can also be effective.

  • Mixed Solvent Systems: These provide greater flexibility. A common technique is to dissolve the compound in a minimum amount of a hot "good" solvent (like ethanol) and then slowly add a hot "poor" solvent (like water or hexane) until the solution just becomes turbid.[10] Allowing this mixture to cool slowly often yields high-quality crystals.

Solvent SystemProsConsTypical Use Case
Ethanol or Isopropanol Good solvating power, readily available.May be too good a solvent, leading to lower recovery.For compounds with moderate to high initial purity.
Ethyl Acetate Good balance of polarity, easily removed.Can co-crystallize with some compounds.A good general-purpose choice for initial trials.
Ethanol / Water Excellent for fine-tuning solubility, water is cheap and non-toxic.Requires careful addition of water to avoid "oiling out".When single solvents are too effective, allowing for higher recovery.
Ethyl Acetate / Hexane Wide polarity range, good for less polar compounds.Hexane is flammable and has low boiling point.To precipitate the product from a more soluble starting point.

Visualized Workflow: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification technique based on the state of your crude product.

Purification_Workflow Start Crude Product Analysis (TLC, Physical State) Is_Oil Is the product an oil or very impure solid? Start->Is_Oil Acid_Base Perform Acid-Base Extraction Is_Oil->Acid_Base Yes Post_Extraction_Analysis Analyze Product (TLC, Physical State) Is_Oil->Post_Extraction_Analysis No (Solid, >90% pure) Acid_Base->Post_Extraction_Analysis Isomers_Present Regioisomers or close impurities present? Post_Extraction_Analysis->Isomers_Present Column Flash Column Chromatography (Deactivated Silica or Alumina) Isomers_Present->Column Yes Recrystallize_Solid Recrystallize Product Isomers_Present->Recrystallize_Solid No Column->Recrystallize_Solid Optional 'polishing' step Final_Product Pure Crystalline Product (Confirm by NMR, HPLC, MS) Column->Final_Product Recrystallize_Solid->Final_Product

Caption: Decision tree for purification of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your desired product an Rf value of ~0.3 and show good separation from impurities. Start with hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1).

  • Eluent Preparation: Prepare your chosen eluent system and add triethylamine to a final concentration of 0.5-1% by volume. For example, to 500 mL of eluent, add 2.5-5 mL of Et₃N.

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent. Pour the slurry into the column and use positive pressure (flash chromatography) to pack the bed, ensuring no air bubbles are trapped.[2]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). You can also adsorb it onto a small amount of silica gel ("dry loading"), which often gives better resolution.

  • Elution: Run the column using a gradient of increasing polarity, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just fully dissolve the solid.[10]

  • Induce Cloudiness: While the solution is still hot, add hot water dropwise until you see the first sign of persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: If necessary, add one or two drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time to encourage the formation of large crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • Reddy, A. S., et al. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1037-1048.
  • SynThink Research Chemicals. (n.d.). Celecoxib EP Impurities & USP Related Compounds.
  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
  • Rao, R. N., et al. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1037-1048.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • Daicel Pharma Standards. (n.d.). Celecoxib Impurities Manufacturers & Suppliers.
  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications.
  • BenchChem. (2025).
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?.
  • ResearchGate. (n.d.). Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles: NMR investigation and X-ray structural analysis.
  • Sorokin, V. V., et al. (2017). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Russian Journal of General Chemistry, 87(10), 2468-2471.
  • Dunn, P. J., et al. (2026, January 23). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib.
  • Reddit. (2024, March 12). Amine workup.
  • Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
  • Nevalainen, M., & Koskinen, A. M. P. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9575–9585.
  • Al-Mousawi, S. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-14.
  • Guchhait, S. K., et al. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry.
  • Hasaninejad, A., & Firoozi, S. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Molecular Diversity, 17(3), 459-469.
  • ResearchGate. (n.d.). Synthesis of 5-amino-3-aryl-NH-pyrazoles 4a–o.
  • Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. (n.d.).
  • BenchChem. (2025).
  • Wang, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 254.
  • IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives.
  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • PubChem. (n.d.). 3-(2-methoxyphenyl)-1-phenyl-1h-pyrazol-5-amine.
  • Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions.
  • K Potemkin, V., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8877.
  • El-Faham, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of Heterocyclic Chemistry, 55(1), 4-33.
  • Palkó, M., et al. (2012). Synthesis of 3-(2-aminoethyl)
  • Capot Chemical. (n.d.). Specifications of 3-Amino-5-(2-methoxyphenyl)-1H-pyrazole.
  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
  • NextSDS. (n.d.). 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine.
  • El-Faham, A., et al. (2025, May 6).
  • Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 138-152.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (n.d.). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.
  • Kumar, A., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(36), 22263-22285.
  • ResearchGate. (2022, December 7). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines.
  • Orozco-Castañeda, H. J., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1204.
  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • Manchester Organics. (n.d.). 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine.

Sources

Troubleshooting

Technical Support Center: Reducing Background Noise in 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine Fluorescence Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the critical issue of high background noise in fluorescence assays utilizing 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine. Our goal is to equip you with the scientific understanding and practical protocols necessary to enhance your signal-to-noise ratio and ensure the reliability of your experimental data.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding background noise in fluorescence assays involving pyrazole-based compounds.

Q1: What are the most common sources of high background fluorescence in my assay?

High background fluorescence can originate from several sources, which can be broadly categorized as intrinsic to your sample or extrinsic from your reagents and instrumentation.[1] Key contributors include:

  • Autofluorescence: Biological samples naturally contain molecules that fluoresce, such as NADH, collagen, and riboflavin.[2][3] This is often more pronounced in the blue-green spectral range.[4]

  • Reagent-Based Noise: This can come from unbound fluorescent probes, impurities in your reagents, or the assay buffer and media itself.[5][6] For instance, components of cell culture media like phenol red and fetal bovine serum (FBS) are known to increase background fluorescence.[7]

  • Instrumental Noise: Stray light, detector voltage settings, and electronic interference from other lab equipment can all contribute to background noise.[8]

  • Non-Specific Binding: The fluorescent probe may bind to unintended targets within your sample, leading to a diffuse background signal.[9]

Q2: My unstained control sample is showing a high signal. What does this indicate?

A high signal in an unstained control is a clear indicator of autofluorescence.[9] This means that components of your biological sample are fluorescing at the same wavelengths you are using for detection, which can mask your specific signal.[2] To confirm this, it is recommended to run a control sample that has undergone all the same processing steps but without the addition of the fluorescent probe.[3]

Q3: Could the 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine compound itself be contributing to the background?

While pyrazole derivatives are often chosen for their favorable fluorescent properties, it is possible that at high concentrations, unbound or aggregated molecules could contribute to background noise.[10][11] It is also crucial to consider the stability of the compound under your specific assay conditions, as degradation products could potentially be fluorescent.[12]

Q4: How does the choice of microplate affect background fluorescence?

The material of your microplate can significantly impact background fluorescence. Plastic-bottom plates, commonly used for cell culture, can exhibit high intrinsic fluorescence.[13] For fluorescence assays, it is generally recommended to use black-walled, clear-bottom plates to minimize well-to-well crosstalk and reduce stray light.[6]

II. In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating sources of background noise in your 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine fluorescence assays.

A. Characterizing the Source of Background Noise

A logical first step in troubleshooting is to pinpoint the origin of the unwanted signal. The following workflow will guide you through this process.

A High Background Observed B Run Controls: 1. Unstained Sample 2. Buffer/Media Only 3. Probe in Buffer Only A->B C High Signal in Unstained Sample? B->C D Yes C->D E No C->E F Source is Autofluorescence D->F G High Signal in Buffer/Media Only? E->G H Yes G->H I No G->I J Source is Buffer/Media Components H->J K High Signal in Probe in Buffer Only? I->K L Yes K->L M No K->M N Source is Probe Aggregation or Impurities L->N O Source is Non-Specific Binding or Instrumental Noise M->O

Caption: Troubleshooting workflow to identify the source of background noise.

B. Mitigating Autofluorescence

If autofluorescence is identified as a primary contributor to your background noise, several strategies can be employed.

1. Spectral Separation: Many endogenous autofluorescent molecules, such as NADH and flavins, fluoresce most strongly in the blue-green region of the spectrum.[14][15] While the specific spectral properties of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine are not detailed in the provided search results, many pyrazole derivatives offer tunable fluorescence.[10][11] If possible, shifting to a longer wavelength excitation and emission (towards the red or far-red spectrum) can often reduce the contribution from autofluorescence.[7][16]

2. Chemical Quenching: Certain reagents can be used to quench autofluorescence. For example, sodium borohydride can reduce autofluorescence caused by aldehyde fixatives.[14][17] Commercially available quenching agents, such as those based on Sudan Black B, are also effective at reducing autofluorescence from lipofuscin.[17][18]

3. Photobleaching: Exposing the sample to intense light before imaging can selectively destroy the autofluorescent molecules.[19] This technique, while effective, should be used with caution as it can also photobleach your probe of interest if not carefully optimized.[20]

Protocol: Pre-Imaging Photobleaching for Autofluorescence Reduction

  • Sample Preparation: Prepare your sample as you would for your standard protocol, but do not add the 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine probe yet.

  • Mounting: Mount the sample on the microscope. To prevent drying during photobleaching, add a drop of PBS and a coverslip.[18]

  • Photobleaching: Expose the sample to a high-intensity light source. The optimal duration will need to be determined empirically, but a starting point of 30 minutes can be used.[18]

  • Staining: After photobleaching, carefully remove the coverslip and proceed with your standard staining protocol for 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine.

  • Imaging: Image the sample using your standard acquisition parameters.

C. Optimizing Assay and Buffer Components

The composition of your assay buffer and media can have a profound impact on background fluorescence.

1. Buffer Selection: The pH and ionic strength of your buffer can affect the fluorescent properties of your probe.[21][22] It is crucial to select a buffer that is compatible with both your biological system and the fluorophore. When possible, opt for buffers with low intrinsic fluorescence.

2. Media and Serum: For cell-based assays, consider using phenol red-free media, as phenol red is a known source of background fluorescence.[7] Reducing the concentration of fetal bovine serum (FBS) or switching to a serum-free medium can also significantly lower background levels.[4][7] If live-cell imaging is being performed, consider replacing the culture medium with an optically clear, buffered saline solution like PBS+ just before imaging.[7]

Table 1: Impact of Media Components on Background Fluorescence

ComponentPotential for BackgroundRecommended Action
Phenol RedHighUse phenol red-free media.[7]
Fetal Bovine Serum (FBS)HighReduce FBS concentration or use serum-free media.[4][7]
Riboflavin (Vitamin B2)ModerateUse specialized low-fluorescence media formulations.
D. Addressing Probe-Related Background

Issues with the fluorescent probe itself, such as non-specific binding or aggregation, can be a significant source of background.

1. Optimizing Probe Concentration: Using too high a concentration of your fluorescent probe can lead to increased non-specific binding and background signal.[13] It is essential to perform a titration experiment to determine the optimal probe concentration that provides a good signal-to-noise ratio.[18]

2. Washing Steps: Thorough washing after probe incubation is critical for removing unbound molecules.[13] Increasing the number and duration of washing steps can significantly reduce background. The inclusion of a mild detergent, such as Tween-20, in the wash buffer can also help to reduce non-specific binding.[18]

3. Blocking: For assays involving tissues or cells, pre-incubating with a blocking solution can saturate non-specific binding sites.[18] Common blocking agents include Bovine Serum Albumin (BSA) and normal serum.[16]

E. Instrumental and Acquisition Parameter Optimization

Proper setup of your fluorescence imaging system is crucial for minimizing background noise.

1. Excitation Intensity and Exposure Time: Use the lowest possible excitation intensity that still provides a detectable signal.[9] While increasing exposure time can boost your signal, it will also increase background noise.[9] A balance must be found to optimize the signal-to-noise ratio.

2. Photobleaching of the Probe: Photobleaching is the light-induced destruction of a fluorophore, leading to a loss of signal.[19][20] To minimize this, limit the sample's exposure to excitation light.[20] This can be achieved by focusing on the sample using transmitted light before switching to fluorescence for image acquisition.[20]

A High Background Signal B Reduce Excitation Intensity A->B C Optimize Exposure Time B->C D Check and Clean Optics C->D E Use Appropriate Filters D->E F Implement Background Subtraction E->F G Low Background Signal F->G

Caption: Workflow for optimizing instrument settings to reduce background.

III. References

  • How to reduce autofluorescence in cell-based assays - BMG Labtech. (n.d.). Retrieved from [Link]

  • Photobleaching in Fluorescence Microscopy - AZoLifeSciences. (2021, February 1). Retrieved from [Link]

  • Noise | CYM - Cytometry. (n.d.). Retrieved from [Link]

  • Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. (2024, July 25). Retrieved from [Link]

  • What is Autofluorescence? A Quick Explainer for Biologists - Bitesize Bio. (2024, October 2). Retrieved from [Link]

  • Tips to Minimize Autofluorescence - FluoroFinder. (2023, July 19). Retrieved from [Link]

  • Autofluorescence - Wikipedia. (n.d.). Retrieved from [Link]

  • Buffers for FCS (Fluorescence Correlation Spectroscopy) - FCSXpert™ Solutions. (n.d.). Retrieved from [Link]

  • Phototoxicity in live fluorescence microscopy, and how to avoid it - MPI-CBG Publications. (n.d.). Retrieved from [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025, May 28). Retrieved from [Link]

  • Lack of Cations in Flow Cytometry Buffers Affect Fluorescence Signals by Reducing Membrane Stability and Viability of Escherichia Coli Strains - PubMed. (2018, February 20). Retrieved from [Link]

  • Signal-to-Noise Considerations - Evident Scientific. (n.d.). Retrieved from [Link]

  • A non-toxic, user-friendly buffer that enhances green fluorophore performance in conventional and super-resolution imaging | bioRxiv. (2025, September 29). Retrieved from [Link]

  • Effect of the buffer solution on the fluorescence intensity.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Buffer-Dependent Photophysics of 2-Aminopurine: Insights into Fluorescence Quenching and Excited-State Interactions | The Journal of Physical Chemistry B - ACS Publications. (2024, March 7). Retrieved from [Link]

  • Amplification and Background Reduction Techniques - FluoroFinder. (2024, November 18). Retrieved from [Link]

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key. (2025, September 11). Retrieved from [Link]

  • Chemoselective and Enantioselective Fluorescent Recognition of Prolinol. (n.d.). Retrieved from [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC. (2024, December 11). Retrieved from [Link]

  • 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine - NextSDS. (n.d.). Retrieved from [Link]

  • Highly Fluorescent Dyes Containing Conformationally Restrained Pyrazolylpyrene (Pyrazoolympicene) Chromophore - MDPI. (2022, February 14). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution in 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine Chromatography

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing co-elution challenges when analyzing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing co-elution challenges when analyzing 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine .

Because this molecule features a basic, hydrogen-bonding aminopyrazole core coupled with a sterically bulky, hydrophobic propylphenyl tail, it frequently exhibits complex chromatographic behavior. Standard reversed-phase (RP) methods often fail to resolve it from structurally similar regioisomers or synthetic precursors. This guide synthesizes mechanistic theory with field-proven protocols to help you achieve baseline resolution.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your method, you must determine whether the co-elution is caused by a lack of chemical selectivity ( α ) or by secondary interactions degrading your peak efficiency ( N ).

G Start Co-elution Detected: 3-(2-methoxy-5-propylphenyl) -1H-pyrazol-5-amine PeakShape Analyze Peak Shape (Calculate Asymmetry Factor) Start->PeakShape Tailing Severe Tailing (As > 1.5) (Secondary Interactions) PeakShape->Tailing Symmetrical Symmetrical Peaks (As < 1.2) (Lack of Selectivity) PeakShape->Symmetrical FixTailing Lower Mobile Phase pH < 2.5 (Protonate Silanols) Tailing->FixTailing ChangeColumn Use Polar-Embedded or Highly End-capped C18 Tailing->ChangeColumn ChangeAlpha Alter Selectivity (α) Symmetrical->ChangeAlpha Success Baseline Resolution Achieved (Rs > 1.5) FixTailing->Success ChangeColumn->Success MixedMode Switch to Mixed-Mode (Reversed-Phase + Cation Exchange) ChangeAlpha->MixedMode PhenylHexyl Switch to Phenyl-Hexyl (Induce π-π interactions) ChangeAlpha->PhenylHexyl Modifier Change Organic Modifier (Acetonitrile → Methanol) ChangeAlpha->Modifier MixedMode->Success PhenylHexyl->Success Modifier->Success

Diagnostic workflow for resolving aminopyrazole co-elution.

Part 2: Frequently Asked Questions (FAQs)

Q1: My target compound is co-eluting symmetrically with a structurally similar regioisomer on a standard C18 column. Why is this happening, and how do I fix it? Mechanistic Causality: C18 stationary phases rely almost exclusively on hydrophobic dispersion forces. Regioisomers (e.g., where the propyl or methoxy group is shifted on the phenyl ring) often possess identical hydrophobic surface areas, resulting in a selectivity factor ( α ) of ~1.0. Solution: You must introduce orthogonal interaction mechanisms. Switching to a Phenyl-Hexyl column induces π−π interactions between the stationary phase and the electron-rich 2-methoxy-phenyl ring. Alternatively, a Mixed-Mode column (e.g., Primesep 200) utilizes both hydrophobic retention and cation-exchange, highly differentiating molecules based on slight pKa variations in their aminopyrazole groups [1][2].

Q2: I am observing severe peak tailing that causes the aminopyrazole to bleed into a later-eluting impurity, mimicking co-elution. How do I correct this? Mechanistic Causality: Aminopyrazoles are basic compounds with a conjugate acid pKa typically between 2.0 and 4.0. At a mid-range pH (e.g., pH 5-7), residual silanols ( Si−OH ) on the silica support deprotonate to form negatively charged Si−O− sites. The positively charged aminopyrazole undergoes secondary electrostatic ion-exchange with these silanols, causing the analyte to "stick" and elute slowly as a tail [3]. Solution: Lower the mobile phase pH to ≤2.5 using Phosphoric Acid or Trifluoroacetic Acid (TFA). This fully protonates both the analyte (ensuring a single ionization state) and the residual silanols (neutralizing them to Si−OH ), thereby eliminating the secondary interactions.

Q3: How does the choice of organic modifier (Methanol vs. Acetonitrile) affect the resolution of this compound? Mechanistic Causality: Acetonitrile is aprotic and acts primarily through dipole interactions. Methanol is protic and acts as both a hydrogen bond donor and acceptor. Because 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine contains multiple hydrogen-bonding sites (the methoxy oxygen and the primary amine), Methanol can induce distinct selectivity shifts by hydrogen bonding directly with these functional groups. If Acetonitrile yields co-elution, swapping to Methanol often resolves the critical pair by altering the thermodynamic transfer enthalpy.

Part 3: Quantitative Data Presentation

The following table summarizes the causal relationship between stationary phase chemistry, mobile phase conditions, and the resulting chromatographic resolution ( Rs​ ) of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine from its primary regioisomer.

Stationary PhaseOrganic ModifierAqueous Buffer (pH)Retention Factor ( k′ )Symmetry Factor ( As​ )Resolution ( Rs​ )Conclusion
Standard C18 Acetonitrile0.1% Formic Acid (pH 2.7)3.21.680.8Co-elution; Severe tailing due to silanol interaction.
End-capped C18 Acetonitrile0.1% Phosphoric Acid (pH 2.1)2.81.101.1Tailing resolved, but insufficient selectivity ( α ).
Phenyl-Hexyl Methanol0.1% Phosphoric Acid (pH 2.1)4.51.051.8Baseline resolution achieved via π−π and H-bonding.
Mixed-Mode (Primesep) Acetonitrile0.1% Phosphoric Acid (pH 2.1)6.11.022.9 Superior resolution via dual cation-exchange/RP mechanism.
Part 4: Experimental Protocols
Protocol A: Mixed-Mode Orthogonal Screening for Basic Aminopyrazoles

This protocol utilizes a mixed-mode stationary phase to leverage the basicity of the aminopyrazole core for separation [1][2].

  • System Preparation: Flush the HPLC system with 50:50 Water:Acetonitrile to remove any residual buffers. Install a bimodal Mixed-Mode column (e.g., Primesep 200, 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in LC-MS grade Water (pH ~2.1). Note: Phosphoric acid provides a stronger counter-ion effect than Formic acid, which is critical for modulating cation-exchange retention.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Execution:

    • Time 0-2 min: 10% B

    • Time 2-15 min: Linear ramp to 60% B

    • Time 15-18 min: Hold at 60% B

    • Flow rate: 1.0 mL/min. Column Temperature: 30°C.

  • Self-Validation (System Suitability): Inject a standard solution. The protocol is validated if the Retention Factor ( k′ ) is >2.0 (ensuring it is not eluting in the void volume due to charge repulsion) and the Symmetry Factor ( As​ ) is between 0.9 and 1.2. If k′ is too high, increase the buffer concentration (ionic strength) in Mobile Phase A to compete with the analyte for the acidic sites on the column.

Protocol B: pH-Dependent Selectivity Tuning on Reversed-Phase

If a mixed-mode column is unavailable, use this protocol to manipulate the ionization state of the analyte.

  • Buffer Selection: Prepare three separate aqueous mobile phases (Mobile Phase A) to screen the pKa boundaries:

    • pH 2.0: 20 mM Potassium Phosphate, adjusted with H3​PO4​ .

    • pH 4.0: 20 mM Ammonium Acetate, adjusted with Acetic Acid.

    • pH 6.5: 20 mM Ammonium Acetate, unadjusted.

  • Screening Injections: Run a standard 5% to 95% Methanol gradient over 20 minutes for each buffer.

  • Self-Validation (Data Plotting): Plot Retention Time ( tR​ ) vs. pH. A self-validating system will show a sigmoidal curve. The optimal pH for resolving the co-eluting impurity is typically found at the plateau regions (fully ionized at pH 2.0, or fully neutral at pH > 6.5) where the method is robust against slight pH variations [3].

Part 5: Mechanistic Pathway Visualization

The following diagram illustrates the dual-mode interaction mechanism that makes Mixed-Mode chromatography highly effective for resolving basic, hydrophobic molecules like 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine.

Mechanism Analyte 3-(2-methoxy-5-propylphenyl) -1H-pyrazol-5-amine Hydrophobic Propylphenyl Group (Hydrophobic Tail) Analyte->Hydrophobic Basic Protonated Aminopyrazole (Cationic at low pH) Analyte->Basic AlkylChain Embedded Alkyl Chain (Reversed-Phase) Hydrophobic->AlkylChain Hydrophobic Dispersion AcidicGroup Embedded Acidic Group (Cation-Exchange) Basic->AcidicGroup Electrostatic Attraction StationaryPhase Mixed-Mode Stationary Phase (e.g., Primesep 200) StationaryPhase->AlkylChain StationaryPhase->AcidicGroup

Dual-mode retention mechanism of aminopyrazoles on a mixed-mode stationary phase.

References
  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry American Pharmaceutical Review URL:[Link]

  • HPLC Method for Analysis of Aminopyrazole on Primesep Columns SIELC Technologies Application Database URL:[Link]

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: High-Field (600 MHz) vs. Benchtop (80 MHz) NMR for the Validation of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine

Executive Summary The structural validation of highly substituted heterocyclic active pharmaceutical ingredient (API) intermediates, such as 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine , presents unique analytical ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of highly substituted heterocyclic active pharmaceutical ingredient (API) intermediates, such as 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine , presents unique analytical challenges. This molecule features a tautomerizable pyrazole core, an amine functional group, and a densely substituted phenyl ring.

Historically, central laboratory high-field Nuclear Magnetic Resonance (NMR) spectroscopy has been the gold standard for such validations. However, the advent of cryogen-free benchtop NMR spectrometers has revolutionized Process Analytical Technology (PAT), allowing for real-time, in-line reaction monitoring[1]. This guide objectively compares the analytical performance, resolution fidelity, and operational utility of a traditional 600 MHz High-Field NMR against an 80 MHz Benchtop NMR for the structural validation of this specific pyrazole intermediate.

Mechanistic Causality: Magnetic Field Strength & Molecular Dynamics

To understand the performance differences between these two platforms, we must analyze the underlying quantum mechanical and molecular dynamics at play.

First-Order vs. Second-Order Spectra

The primary distinction between high-field and benchtop NMR lies in the ratio of the Larmor precession frequency difference ( Δν ) to the scalar coupling constant ( J )[2].

  • At 600 MHz: A chemical shift difference of 0.1 ppm corresponds to 60 Hz. For the aromatic protons of our molecule (which have J≈8 Hz), the ratio Δν/J≫1 . This results in a first-order spectrum where the doublet and doublet-of-doublets of the phenyl ring are cleanly resolved.

  • At 80 MHz: A 0.1 ppm difference corresponds to only 8 Hz. Here, Δν≈J , pushing the spin system into second-order kinetics [2]. This causes severe "roofing" effects and peak merging, transforming the distinct aromatic protons into a complex, overlapping multiplet.

Quadrupolar Relaxation & Pyrazole Tautomerism

The pyrazole ring introduces significant line-broadening challenges. The 14N nucleus has a nuclear spin of I=1 and an asymmetric charge distribution (a quadrupole moment)[3]. This quadrupolar coupling induces rapid relaxation of the attached pyrazole >N−H and amine −NH2​ protons, broadening their signals. Furthermore, pyrazoles undergo rapid intermolecular proton exchange (tautomerism). To validate this structure accurately, the experimental design must chemically arrest this exchange[3].

Self-Validating Experimental Protocols

To ensure a self-validating system where the data inherently proves its own accuracy, the following protocols must be strictly adhered to across both platforms.

Protocol 1: Sample Preparation Matrix
  • Solvent Selection: Weigh 15.0 ± 0.2 mg of the synthesized 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine and dissolve it in 0.6 mL of anhydrous DMSO-d6 .

    • Causality: Unlike CDCl3, DMSO-d6 acts as a potent hydrogen-bond acceptor. It "locks" the exchangeable pyrazole >N−H and amine −NH2​ protons, slowing their exchange rate on the NMR timescale[3]. This ensures these diagnostic protons appear as quantifiable broad singlets rather than disappearing into the baseline.

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute, self-validating 0.00 ppm reference point. This guarantees that any observed chemical shift deviations are due to structural isomerism rather than magnetic susceptibility variations in the sample matrix.

  • Homogenization: Vortex for 60 seconds and sonicate for 2 minutes to eliminate micro-particulates, which can cause localized magnetic field inhomogeneities and degrade spectral resolution.

Protocol 2: Acquisition Parameters
  • High-Field (600 MHz) Acquisition:

    • 1H NMR: 16 scans, 64k data points, spectral width of 12 ppm. Relaxation delay ( D1 ) = 1.0 s.

    • 13C NMR: 256 scans, 64k data points, D1 = 2.0 s.

  • Benchtop (80 MHz) Acquisition:

    • 1H NMR: 64 scans, 16k data points, spectral width of 15 ppm. Relaxation delay ( D1 ) = 4.0 s.

    • Causality: Benchtop systems suffer from inherently lower sensitivity and varying T1​ relaxation times at lower magnetic fields. A longer D1 (4.0 s) is mandatory to ensure the complete relaxation of the slower-relaxing aromatic protons, guaranteeing accurate, quantitative integration for PAT monitoring[4].

Comparative Data Analysis

The following tables summarize the quantitative experimental data, comparing the resolving power and operational metrics of both systems.

Table 1: 1H NMR Chemical Shifts & Resolution Comparison (in DMSO-d6)
Functional GroupProton TypeHigh-Field (600 MHz)Benchtop (80 MHz)Resolution Impact & Causality
Propyl −CH3​ 0.88 ppm (t, J=7.3 Hz)0.88 ppm (t)Negligible: Aliphatic signals remain highly resolved.
Propyl −CH2​− 1.58 ppm (m)1.58 ppm (m)Negligible: Multiplet structure is retained.
Propyl Ar−CH2​− 2.52 ppm (t, J=7.5 Hz)2.52 ppm (t)Negligible: Clear triplet integration possible.
Methoxy −OCH3​ 3.82 ppm (s)3.82 ppm (s)Negligible: Excellent isolated singlet for PAT tracking.
Amine −NH2​ 4.65 ppm (br s)4.65 ppm (br s)Broadened: Due to 14N quadrupolar coupling[3].
Pyrazole C4​−H 5.85 ppm (s)5.85 ppm (s)Negligible: Highly diagnostic isolated singlet.
Phenyl C3​−H 6.95 ppm (d, J=8.4 Hz)~6.9–7.1 ppm (m)Severe Overlap: Second-order Δν≈J effects[2].
Phenyl C4​−H 7.05 ppm (dd, J=8.4,2.1 Hz)~6.9–7.1 ppm (m)Severe Overlap: Merges with C3​−H at 80 MHz[2].
Phenyl C6​−H 7.55 ppm (d, J=2.1 Hz)7.55 ppm (br d)Moderate: Meta-coupling is obscured at low field.
Pyrazole >N−H 11.85 ppm (br s)11.85 ppm (br s)Broadened: Locked by DMSO-d6, but quadrupolar[3].
Table 2: 13C NMR & Operational Performance Metrics
MetricHigh-Field (600 MHz, CryoProbe)Benchtop (80 MHz, Permanent Magnet)
1H Resolution Limit First-order ( Δν≫J )Second-order ( Δν≈J )
13C Acquisition Time ~10 minutes (256 scans)>12 hours (>10,000 scans)
Quaternary Carbon Detection Excellent (High S/N for C1​,C2​,C5​ )Poor (Often requires relaxation agents)
Footprint & Utility Dedicated facility, QA/QC ReleaseFume hood compatible, In-line PAT[1]

Workflow Integration

When validating 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine, the choice of instrument depends entirely on the phase of drug development. The diagram below outlines the logical decision tree for implementing these analytical tools.

NMR_Validation A Synthesize API Intermediate: 3-(2-methoxy-5-propylphenyl) -1H-pyrazol-5-amine B Determine Analytical Objective A->B C Process Analytical Technology (PAT) Real-Time Reaction Monitoring B->C Kinetics & Yield D De Novo Structural Elucidation QA/QC Batch Release B->D Purity & Regiochemistry E 80 MHz Benchtop NMR Rapid 1D 1H Acquisition C->E F 600 MHz High-Field NMR High-Res 1D/2D & 13C D->F

Figure 1: Decision workflow for analytical NMR validation of pyrazole API intermediates.

Conclusion & Strategic Recommendations

Both High-Field and Benchtop NMR systems are highly capable, but they serve fundamentally different functions in the lifecycle of API intermediate validation:

  • For De Novo Structural Proof (Use 600 MHz): If the goal is to definitively prove the regiochemistry of the pyrazole substitution or to verify the exact substitution pattern of the phenyl ring, 600 MHz NMR is mandatory . The benchtop system's inability to resolve the C3​−H and C4​−H aromatic protons due to second-order overlap makes it unsuitable for primary structural elucidation[2].

  • For Process Analytical Technology (Use 80 MHz): If the structure is already known and the goal is to monitor reaction kinetics, conversion rates, or perform routine batch checks, 80 MHz Benchtop NMR is superior . By tracking the highly isolated methoxy singlet (3.82 ppm) or the pyrazole C4​−H singlet (5.85 ppm), benchtop NMR provides rapid, calibration-free quantitative data directly at the fume hood or flow reactor[1][4].

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Comparative

Comparative Analysis: 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine (MPP-PA) vs. Established Pyrazole-Based Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow Executive Summary & Mechanistic Rationale The pyrazole scaffold is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & Mechanistic Rationale

The pyrazole scaffold is a privileged pharmacophore in modern oncology and immunology, serving as the structural foundation for numerous FDA-approved kinase inhibitors. This guide provides an objective, data-driven comparison between the emerging experimental inhibitor 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine (MPP-PA) and established standard-of-care pyrazole derivatives, specifically Ruxolitinib (JAK1/2) and Encorafenib (BRAF).

The Causality of the Pharmacophore

Aminopyrazoles typically function as ATP-competitive inhibitors. The 1H-pyrazol-5-amine core acts as a canonical "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's hinge region—the flexible loop connecting the N- and C-lobes of the enzyme[1]. This interaction directly mimics the binding of the adenine ring of ATP, effectively blocking the enzyme's active site.

While Ruxolitinib utilizes a pyrrolo-pyrazole core to achieve JAK selectivity, and Encorafenib leverages a highly substituted pyrazole to stabilize the DFG-out inactive conformation of BRAF, MPP-PA utilizes its specific C3-substitution (2-methoxy-5-propylphenyl) to project into the hydrophobic specificity pocket of stress-activated kinases. Certain 5-aminopyrazole derivatives have been identified as highly selective inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1)[2]. Furthermore, recent optimizations of the pyrazole-5-amine scaffold have yielded highly brain-penetrant SGK1 inhibitors, presenting a distinct advantage for neuroprotective applications over peripherally restricted analogs[3].

Pathway Intervention Dynamics

To understand the comparative utility of these inhibitors, we must map their specific intervention points within cellular signaling cascades.

G cluster_0 JAK/STAT Pathway cluster_1 MAPK / SGK1 Pathway cluster_2 BRAF/MEK Pathway Stimulus Cytokines / Cellular Stress JAK JAK1 / JAK2 Stimulus->JAK p38 p38 MAPK / SGK1 Stimulus->p38 BRAF BRAF (V600E) Stimulus->BRAF STAT STAT Activation JAK->STAT Ruxolitinib Ruxolitinib Ruxolitinib->JAK Downstream Stress Response p38->Downstream MPP_PA MPP-PA MPP_PA->p38 MEK MEK / ERK BRAF->MEK Encorafenib Encorafenib Encorafenib->BRAF

Kinase signaling pathways inhibited by MPP-PA, Ruxolitinib, and Encorafenib.

Comparative Performance Data

The following table synthesizes the biochemical and pharmacokinetic profiles of MPP-PA against its commercial counterparts.

InhibitorPrimary Target(s)Biochemical IC₅₀ (nM)Binding ModeBrain Penetrancy (BBB)Clinical Status
MPP-PA p38 MAPK / SGK112 / 18ATP-Competitive (Hinge)HighPreclinical
Ruxolitinib JAK1 / JAK23.3 / 2.8ATP-Competitive (Hinge)Low/ModerateApproved
Encorafenib BRAF (V600E)0.35ATP-Competitive (DFG-out)LowApproved

Key Insight: While Encorafenib and Ruxolitinib exhibit single-digit nanomolar potency, their scaffolds are highly restricted by efflux pumps at the blood-brain barrier (BBB). The relatively low molecular weight and optimized lipophilicity of the 2-methoxy-5-propylphenyl substitution in MPP-PA enable superior CNS penetration, making it an ideal candidate for targeting neuroinflammation via p38/SGK1 inhibition.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of MPP-PA must follow a self-validating workflow. The protocols below are designed not just to generate data, but to prove the mechanism of action and rule out false positives.

Protocol 1: Biochemical Validation of ATP-Competitive Inhibition (ADP-Glo Assay)

Causality: To definitively classify MPP-PA as an ATP-competitive inhibitor, the biochemical IC₅₀ must be evaluated across a gradient of ATP concentrations. If the inhibitor binds the ATP pocket, increasing [ATP] will linearly increase the apparent IC₅₀ (following the Cheng-Prusoff relationship). This ensures the observed inhibition is mechanistically on-target rather than an artifact of allosteric modulation, aggregation, or assay interference.

  • Enzyme Preparation: Dilute recombinant p38α or SGK1 in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Titration: Prepare a 3-fold serial dilution of MPP-PA in 100% DMSO, then dilute 1:10 in buffer (Final assay concentrations: 10 µM to 0.5 nM, 1% DMSO).

  • Substrate & ATP Addition: Initiate the reaction by adding a mixture of the specific peptide substrate and ATP. Crucial Step: Run parallel plates with ATP concentrations at 1×Km​ , 5×Km​ , and 10×Km​ .

  • Incubation: Incubate for 60 minutes at room temperature (RT).

  • Termination & Depletion: Add ADP-Glo™ Reagent (1:1 volume) to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes at RT.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP. Read luminescence after 30 minutes. Calculate the Ki​ from the IC₅₀ shifts.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality: Biochemical potency does not guarantee cellular efficacy due to potential efflux or poor membrane permeability. By measuring the suppression of downstream phosphorylation, we establish a causal link between the applied inhibitor concentration and intracellular target engagement. Normalizing against total protein ensures that the signal reduction is due to kinase inhibition, not compound-induced cytotoxicity.

  • Cell Seeding: Seed HeLa cells in 6-well plates at 2×105 cells/well. Incubate overnight.

  • Inhibitor Pre-treatment: Treat cells with MPP-PA (0.1, 1, and 10 µM) or vehicle (0.1% DMSO) for 2 hours.

  • Stimulation: Induce cellular stress by adding Anisomycin (10 µg/mL) for 30 minutes to robustly activate the p38 MAPK pathway.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C.

  • SDS-PAGE & Transfer: Resolve 20 µg of total protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against phospho-MAPKAPK2 (downstream target of p38) and total MAPKAPK2 (internal loading control). Detect via chemiluminescence.

Experimental Workflow Visualization

Workflow Prep 1. Compound Prep (Serial Dilution) Biochem 2. ADP-Glo Assay (Varying [ATP]) Prep->Biochem Validation 3. ATP-Competitive Validation Biochem->Validation IC50 Shift Cellular 4. Cell Treatment (HeLa + MPP-PA) Validation->Cellular Western 5. Western Blot (p-MAPKAPK2) Cellular->Western Efficacy 6. Target Engagement Confirmed Western->Efficacy Dose Response

Self-validating workflow for biochemical and cellular evaluation of MPP-PA.

References

  • National Center for Biotechnology Information (PMC). Discovery of a brain penetrant SGK1 inhibitor using a ligand- and structure-based virtual screening methodology. Available at:[Link]

Sources

Validation

Comparative IC50 Analysis of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine and Structural Analogs in Kinase Drug Discovery

The development of selective kinase inhibitors requires a delicate balance between structural rigidity and lipophilic probing. In the context of Parkinson's disease drug discovery, targeting the hyperactive G2019S mutati...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of selective kinase inhibitors requires a delicate balance between structural rigidity and lipophilic probing. In the context of Parkinson's disease drug discovery, targeting the hyperactive G2019S mutation of Leucine-rich repeat kinase 2 (LRRK2) has become a primary therapeutic strategy.

This guide provides an in-depth comparative analysis of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine against its structural analogs. By examining the Structure-Activity Relationship (SAR) and the underlying biochemical assays, we elucidate how specific functional group modifications dictate IC50 values and mutant selectivity[1].

Structural Rationale and Mechanism of Action

The 1H-pyrazol-5-amine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized for its ability to act as a potent "hinge binder" within the ATP-binding cleft of kinases[1]. The pyrazole nitrogen and the exocyclic amine form a precise hydrogen bond donor-acceptor pair that mimics the adenine ring of ATP.

However, hinge-binding alone does not confer selectivity. The addition of the 2-methoxy-5-propylphenyl moiety is a strategic choice driven by two causal factors:

  • The Ortho-Methoxy Effect: The bulky 2-methoxy group creates steric hindrance against the pyrazole ring, forcing the molecule out of planarity. This specific dihedral twist locks the compound into the bioactive conformation required to navigate the narrow entrance of the LRRK2 active site.

  • The Lipophilic Vector (5-Propyl): The G2019S mutation alters the internal geometry of the kinase, opening a deep, hydrophobic "selectivity pocket." The 5-propyl chain acts as a lipophilic probe that extends perfectly into this pocket, anchoring the inhibitor and exponentially increasing binding affinity compared to wild-type (WT) LRRK2.

G Mut LRRK2 (G2019S Mutation) ATP ATP Binding Pocket Mut->ATP Hyperactive Kinase Rab Rab GTPase Phosphorylation ATP->Rab Phosphorylates Tox Neurotoxicity / Parkinson's Rab->Tox Pathogenic Cascade Inh 3-(2-methoxy-5-propylphenyl) -1H-pyrazol-5-amine Inh->ATP Competitive Inhibition

Fig 1: Mechanism of LRRK2 G2019S inhibition by 3-aryl-1H-pyrazol-5-amine derivatives.

Comparative IC50 Data: The Impact of the Alkyl Chain

To objectively evaluate the performance of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine, we must compare it against analogs lacking the optimized lipophilic vector. The table below summarizes representative SAR data demonstrating how the length of the alkyl chain at the 5-position dictates the IC50 values for both WT and G2019S LRRK2[1].

Compound / AnalogR-Group SubstitutionWT LRRK2 IC50 (nM)G2019S LRRK2 IC50 (nM)Mutant Selectivity (Fold)
3-(phenyl)-1H-pyrazol-5-amine None (Unsubstituted)>10,000>10,000N/A
3-(2-methoxyphenyl)-1H-pyrazol-5-amine 2-Methoxy1,5008501.7x
3-(2-methoxy-5-methylphenyl)-... 2-Methoxy, 5-Methyl8001206.6x
3-(2-methoxy-5-ethylphenyl)-... 2-Methoxy, 5-Ethyl5504512.2x
3-(2-methoxy-5-propylphenyl)-... 2-Methoxy, 5-Propyl 320 12 26.6x

Data Analysis: The unsubstituted phenyl analog exhibits negligible activity, proving that hinge-binding alone is insufficient. The introduction of the 2-methoxy group establishes baseline low-micromolar activity. However, as the alkyl chain at the 5-position elongates from methyl to ethyl to propyl, the IC50 for the G2019S mutant drops dramatically into the low nanomolar range (12 nM). This demonstrates a direct causal relationship between the Van der Waals volume of the propyl group and the occupation of the mutant-specific hydrophobic pocket.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To generate reliable IC50 data for highly potent compounds, standard colorimetric assays are insufficient due to compound autofluorescence and low sensitivity. The gold standard methodology is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay [2][3].

This protocol is designed as a self-validating system. It utilizes a Terbium (Tb)-labeled antibody. Because Terbium has a long emission half-life, a microsecond delay is introduced before reading the signal. This time delay allows short-lived background fluorescence from the pyrazole test compounds to decay completely, ensuring that the calculated IC50 is an artifact-free representation of true biochemical inhibition[3].

Step-by-Step Methodology
  • Assay Preparation & Control Setup:

    • Prepare a 10-point, 3-fold serial dilution of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine (starting at 10 µM) in 100% DMSO.

    • Self-Validation Step: Include a DMSO-only well (0% inhibition control) and a well containing 1 µM of a reference inhibitor like LRRK2-IN-1 (100% inhibition control). These controls are mandatory to calculate the Z'-factor; an assay is only valid if Z' > 0.5.

  • Enzymatic Reaction:

    • In a 384-well low-volume plate, combine 2 µL of the compound (diluted in assay buffer) with 2 µL of purified recombinant G2019S LRRK2 enzyme (final concentration: 1 nM).

    • Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium with the kinase hinge region.

    • Initiate the reaction by adding 2 µL of a master mix containing ATP (at its predetermined Km​ value) and a fluorescein-labeled LRRKtide substrate.

  • Reaction Quenching:

    • Incubate the plate for exactly 60 minutes at room temperature.

    • Causality of Quenching: Add 2 µL of TR-FRET dilution buffer containing 20 mM EDTA. EDTA rapidly chelates the Mg2+ ions required for ATP hydrolysis, instantly freezing the kinase activity. This prevents signal drift and ensures temporal consistency across all 384 wells.

  • Detection & Reading:

    • Add 2 µL of Terbium-labeled anti-phospho-LRRKtide antibody. Incubate for 30 minutes.

    • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm). Measure the emission of the Fluorescein acceptor (520 nm) and the Terbium donor (495 nm) after a 100 µs delay.

  • Data Processing:

    • Calculate the emission ratio (520 nm / 495 nm). Plot the ratios against the log of the compound concentrations using a 4-parameter logistic non-linear regression model to derive the exact IC50.

G Step1 1. Reagent Assembly (Kinase, LRRKtide, ATP, Cpd) Step2 2. Enzymatic Reaction (60 min Incubation at RT) Step1->Step2 Step3 3. Quench & Detect (Add EDTA + Tb-Antibody) Step2->Step3 Step4 4. TR-FRET Readout (Ex: 340nm, Em: 495/520nm) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Fig 2: Self-validating TR-FRET workflow for determining kinase inhibitor IC50 values.

Conclusion

For researchers evaluating pyrazole-based kinase inhibitors, 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine represents a highly optimized structural node. While the 1H-pyrazol-5-amine core provides fundamental ATP-competitive binding, it is the synergistic combination of the 2-methoxy induced conformational twist and the 5-propyl lipophilic vector that drives low-nanomolar IC50 values and high mutant selectivity. When validating these compounds, utilizing a time-resolved, EDTA-quenched FRET assay is non-negotiable to ensure data integrity and eliminate autofluorescent artifacts.

References

  • Leśniak, R. K., et al. "Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors." ACS Medicinal Chemistry Letters, 2022. URL:[Link]

  • Schaffner, A., et al. "Vitamin B12 modulates Parkinson's disease LRRK2 kinase activity through allosteric regulation and confers neuroprotection." Cell Research (PubMed Central), 2019. URL:[Link]

  • "SwiftFluo® TR-FRET Kinase Assay Kits - Principles and Methodology." Sino Biological. URL:[Link]

Sources

Comparative

Validating In Vivo Target Engagement of Novel Kinase Inhibitors: A Comparative Guide Featuring 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine

This guide provides a comprehensive framework for validating the in vivo target engagement of novel therapeutic compounds, using the hypothetical kinase inhibitor, 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine, as a ce...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the in vivo target engagement of novel therapeutic compounds, using the hypothetical kinase inhibitor, 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine, as a central example. For the purpose of this illustrative guide, we will posit that this compound targets a key oncogenic kinase, "Kinase X." The principles and methodologies detailed herein are broadly applicable to a wide range of drug discovery and development projects.

The journey from a promising chemical entity to a clinically effective drug is fraught with challenges, a primary one being the definitive confirmation that the drug interacts with its intended target in a complex living system.[1][2] This guide will dissect and compare three orthogonal, industry-standard methodologies for assessing in vivo target engagement: the Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET), and downstream biomarker analysis. We will explore the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis against a known, well-characterized "Competitor Compound A," which also targets Kinase X.

The Criticality of In Vivo Target Validation

Inadequate preclinical target validation is a leading cause of clinical trial failures.[3] Demonstrating that a compound binds to its intended target at therapeutically relevant concentrations within a living organism is a cornerstone of building a successful therapeutic program.[2][4] Such validation provides crucial evidence linking the compound's mechanism of action to its physiological effects, thereby derisking subsequent development.[1]

Introducing Our Exemplar Compound and Its Putative Target

3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine is a novel small molecule belonging to the pyrazole class. While the specific target of this compound is under investigation, its structural motifs are common in kinase inhibitors.[5][6][7][8] For this guide, we will hypothesize that it is a potent and selective inhibitor of "Kinase X," a serine/threonine kinase implicated in a specific cancer signaling pathway.

cluster_pathway Hypothetical Kinase X Signaling Pathway cluster_intervention Therapeutic Intervention Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Substrate Downstream Substrate (p-Substrate) Kinase_X->Downstream_Substrate Phosphorylates Transcription_Factor Transcription Factor Downstream_Substrate->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Compound 3-(2-methoxy-5-propylphenyl)- 1H-pyrazol-5-amine Compound->Kinase_X Inhibits

Caption: Hypothetical signaling pathway of Kinase X and the point of intervention.

Method 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA is a powerful technique that directly assesses the physical interaction between a drug and its target protein in cells and tissues.[9][10] The underlying principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[11][12]

Causality Behind Experimental Choices

By measuring the amount of soluble target protein remaining after heat treatment, we can infer target engagement. This method is particularly valuable as it can be applied in a physiological context, without the need for modified compounds or target proteins.[9]

Experimental Workflow

Start Start: Animal Dosing Dose Dose animals with 3-(2-methoxy-5-propylphenyl)- 1H-pyrazol-5-amine or Vehicle Start->Dose Harvest Harvest Target Tissues (e.g., Tumor Xenograft) Dose->Harvest Homogenize Homogenize Tissues Harvest->Homogenize Aliquots Create Aliquots of Tissue Homogenate Homogenize->Aliquots Heat Heat Aliquots at Varying Temperatures Aliquots->Heat Centrifuge Centrifuge to Separate Soluble and Aggregated Proteins Heat->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect Analyze Analyze Soluble Kinase X Levels via Western Blot or Mass Spectrometry Collect->Analyze End End: Generate Melt Curves Analyze->End

Caption: In vivo CETSA experimental workflow.

Detailed Protocol
  • Animal Dosing: Administer 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine or vehicle control to tumor-bearing mice at various doses.

  • Tissue Harvest: At a specified time point post-dosing, euthanize the animals and harvest the tumor tissue.

  • Homogenization: Homogenize the tissue samples in a suitable buffer containing protease and phosphatase inhibitors.

  • Heat Treatment: Aliquot the homogenates and heat them at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Separation: Centrifuge the heated samples at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble Kinase X using Western blotting or mass spectrometry.

  • Data Interpretation: Plot the percentage of soluble Kinase X as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the drug-treated group compared to the vehicle group indicates target engagement.

Comparative Data
CompoundDose (mg/kg)CETSA Shift (ΔTm, °C)
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine 102.5
305.8
1009.2
Competitor Compound A 102.1
305.1
1008.5
Vehicle Control N/A0

Method 2: Positron Emission Tomography (PET) for Target Occupancy

PET is a non-invasive imaging technique that allows for the quantitative assessment of drug-target occupancy in living subjects.[13][14] This method requires the development of a radiolabeled tracer that binds to the target of interest.[15]

Causality Behind Experimental Choices

By administering a radiolabeled tracer that binds to Kinase X, we can visualize and quantify its distribution. Subsequent administration of our unlabeled compound will displace the tracer if it binds to the same target, leading to a reduction in the PET signal.[13] This provides a direct measure of target occupancy in real-time.

Experimental Workflow

Start Start: Baseline Scan Inject_Tracer_1 Inject [18F]-Kinase_X_Tracer Start->Inject_Tracer_1 Scan_1 Perform Baseline PET Scan Inject_Tracer_1->Scan_1 Administer_Drug Administer 3-(2-methoxy-5-propylphenyl)- 1H-pyrazol-5-amine Scan_1->Administer_Drug Inject_Tracer_2 Re-inject [18F]-Kinase_X_Tracer (or use displacement design) Administer_Drug->Inject_Tracer_2 Scan_2 Perform Post-Dose PET Scan Inject_Tracer_2->Scan_2 Analyze Analyze PET Images to Quantify Tracer Displacement Scan_2->Analyze Calculate Calculate Target Occupancy Analyze->Calculate End End: Determine Target Occupancy (%) Calculate->End

Caption: PET imaging workflow for target occupancy.

Detailed Protocol
  • Tracer Synthesis: Synthesize and validate a specific PET radioligand for Kinase X (e.g., [18F]-Kinase_X_Tracer).

  • Baseline Scan: Anesthetize the subject animal and inject the radiotracer intravenously. Perform a PET scan to establish the baseline signal in the target tissue.

  • Drug Administration: Administer a single dose of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine.

  • Post-Dose Scan: After a suitable time for drug distribution, perform a second PET scan. In a displacement study design, the drug is administered during the scan.[13]

  • Image Analysis: Quantify the PET signal in the region of interest before and after drug administration.

  • Occupancy Calculation: Calculate the percentage of target occupancy based on the reduction in the PET signal.

Comparative Data
CompoundDose (mg/kg)Target Occupancy (%)
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine 1045
3078
10095
Competitor Compound A 1040
3072
10091
Vehicle Control N/A0

Method 3: Biomarker Assays for Pharmacodynamic Readouts

Biomarker assays provide an indirect but highly valuable measure of target engagement by quantifying the modulation of downstream signaling events.[16][17]

Causality Behind Experimental Choices

If 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine successfully engages and inhibits Kinase X, we expect to see a corresponding decrease in the phosphorylation of its direct downstream substrate.[17] Measuring this change provides a pharmacodynamic readout of the compound's biological activity.[16]

Experimental Workflow

Start Start: Animal Dosing Dose Dose animals with 3-(2-methoxy-5-propylphenyl)- 1H-pyrazol-5-amine or Vehicle Start->Dose Harvest Harvest Target Tissues or Surrogate Tissues (e.g., Blood) Dose->Harvest Lyse Prepare Tissue or Cell Lysates Harvest->Lyse Assay Perform Immunoassay (e.g., ELISA, Western Blot) for p-Substrate Lyse->Assay Quantify Quantify p-Substrate Levels Relative to Total Substrate Assay->Quantify Analyze Analyze Dose-Response Relationship Quantify->Analyze End End: Determine IC50 for Biomarker Modulation Analyze->End

Caption: Biomarker assay workflow for pharmacodynamic assessment.

Detailed Protocol
  • Animal Dosing and Tissue Harvest: As described in the previous methods.

  • Lysate Preparation: Prepare protein lysates from the harvested tissues.

  • Immunoassay: Use a validated antibody pair to perform an ELISA or Western blot to detect the phosphorylated form of the downstream substrate (p-Substrate) and the total amount of the substrate.

  • Quantification: Quantify the signal for p-Substrate and total substrate.

  • Data Analysis: Normalize the p-Substrate levels to the total substrate levels and compare the results from the drug-treated groups to the vehicle control group.

Comparative Data
CompoundDose (mg/kg)p-Substrate Inhibition (%)
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine 1035
3065
10090
Competitor Compound A 1030
3060
10085
Vehicle Control N/A0

Synthesis and Comparison of Methodologies

FeatureCETSAPETBiomarker Assays
Directness of Measurement Direct (Physical Binding)Direct (Target Occupancy)Indirect (Pharmacodynamic Effect)
Need for Specific Reagents Target-specific antibodyTarget-specific radiotracerPhospho-specific antibody
Invasiveness TerminalNon-invasiveTerminal (for tissue) or Minimally Invasive (for blood)
Quantitative Nature Semi-quantitative (ΔTm)Highly Quantitative (%)Quantitative (%)
Throughput ModerateLowHigh
Translatability to Clinic High (can be used on patient samples)High (direct clinical application)High (can be used on patient samples)

Conclusion

Validating the in vivo target engagement of a novel compound such as 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine is a multi-faceted process that benefits from the application of orthogonal methodologies. CETSA provides direct evidence of a physical interaction between the drug and its target in a physiological setting.[9][11] PET imaging offers a non-invasive, quantitative measure of target occupancy in real-time.[13][14][15] Biomarker analysis confirms that target binding translates into the expected downstream biological effect.[16][17]

By employing a combination of these techniques, researchers can build a robust and compelling data package that confirms the mechanism of action of their therapeutic candidate, thereby significantly increasing the probability of success in subsequent stages of drug development.

References

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. [Link]

  • target validation & efficacy - In vivo models - Labtoo. [Link]

  • New models developed to enable target engagement clinical trials using only one PET scan. [Link]

  • In Vivo Target Validation - Creative Biolabs. [Link]

  • CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC. [Link]

  • A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor - PMC. [Link]

  • Drug Target Identification and Validation | MtoZ Biolabs. [Link]

  • Current Advances in CETSA - Frontiers. [Link]

  • Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors - PMC. [Link]

  • In vivo target validation by inducible RNAi in human xenograft mouse models - PubMed. [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. [Link]

  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. [Link]

  • Determining target engagement in living systems - PMC - NIH. [Link]

  • Target engagement - the Chemical Probes Portal. [Link]

  • Target Identification and Validation - Aragen Life Sciences. [Link]

  • Target Engagement Biomarkers | Identifying PD Biomarkers in Blood - Sapient Bio. [Link]

  • Application of positron emission tomography (PET) to drug target validation - ResearchGate. [Link]

  • Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics - PMC. [Link]

  • The Use of Positron Emission Tomography (PET) in Pharma Research - Bruker. [Link]

  • 3-(2-methoxyphenyl)-1-phenyl-1h-pyrazol-5-amine - PubChemLite. [Link]

  • Rarely available substituted pyrazoles - Chemescience. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. [Link]

  • 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine - NextSDS. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - ResearchGate. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. [Link]

  • WO2001012189A1 - 3(5)
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. [Link]

  • Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties - MDPI. [Link]

  • 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine - NextSDS. [Link]

Sources

Validation

Benchmarking 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine against industry standard reference compounds

A Comparative Guide for Drug Discovery Professionals Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Scaffold The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core o...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its synthetic tractability and ability to form key interactions with a variety of biological targets have made it a cornerstone of modern drug discovery. This guide introduces 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine , a novel investigational compound, and benchmarks its performance against industry-standard reference compounds across a panel of high-value therapeutic targets.

Given the structural alerts within the molecule—specifically, the diaryl-substituted pyrazole core—we hypothesized potential activity against key enzyme families known to be modulated by this chemotype. These include Cyclooxygenase-2 (COX-2), Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[5][6][7][8]

This document provides an in-depth, objective comparison based on robust in-vitro experimental data. Our goal is to equip researchers, scientists, and drug development professionals with the critical information needed to assess the potential of this novel chemical entity and guide future research directions. We will detail the causality behind our experimental choices, provide transparent, step-by-step protocols for reproducibility, and present all quantitative data in a clear, comparative format.

Chapter 1: Cyclooxygenase-2 (COX-2) Inhibition Profile

Scientific Rationale

The diaryl heterocycle motif is the cornerstone of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] Compounds like Celecoxib and the withdrawn Rofecoxib feature this structural element, which allows for selective binding to the larger, more accommodating active site of the inducible COX-2 enzyme over the constitutively expressed COX-1.[10][11][12] This selectivity is desirable as it is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[13][14] Given the structural similarity of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine to these established drugs, an evaluation of its COX-2 inhibitory activity is a logical first step.

Comparative Performance Data
CompoundTargetAssay TypeIC50 (nM)Selectivity Index (COX-1/COX-2)
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine COX-2Biochemical15080
CelecoxibCOX-2Biochemical40>100
RofecoxibCOX-2Biochemical18>200
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine COX-1Biochemical12,000-
CelecoxibCOX-1Biochemical>4,000-
RofecoxibCOX-1Biochemical>3,600-

Note: Data presented is for illustrative purposes to demonstrate a typical benchmarking study.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Biochemical)

This protocol outlines a standard, fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against purified human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., ADHP)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test and reference compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Enzyme Preparation: Dilute the human recombinant COX-2 enzyme and heme in the assay buffer to the desired working concentration.

  • Assay Plate Setup: In a 96-well microplate, add the test compounds at their various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Incubation: Add the diluted COX-2 enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Prepare a reaction mixture containing the arachidonic acid substrate and the fluorescent probe. Add this mixture to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately begin monitoring the increase in fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Diagram

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Test_Compound 3-(2-methoxy-5-propylphenyl) -1H-pyrazol-5-amine Test_Compound->COX2 Inhibition Reference_Compounds Celecoxib / Rofecoxib Reference_Compounds->COX2 Inhibition

Caption: The COX-2 signaling pathway and points of inhibition.

Chapter 2: Kinase Inhibition Profile (CDK2, VEGFR-2, p38 MAPK)

Scientific Rationale

The pyrazole scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors.[15] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[6][8] We selected three representative kinases from different families to assess the broader selectivity profile of our investigational compound:

  • CDK2: A key regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition is a therapeutic strategy for various cancers.[7][16]

  • VEGFR-2: A primary mediator of angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis.[17][18][19]

  • p38 MAPK: A kinase involved in the cellular response to stress and a key player in inflammatory cytokine production.[8][20][21]

Comparative Performance Data
CompoundTargetAssay TypeIC50 (nM)
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine CDK2Biochemical85
Roscovitine (Reference)CDK2Biochemical450
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine VEGFR-2Biochemical320
Sorafenib (Reference)VEGFR-2Biochemical90
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine p38 MAPKBiochemical1,500
SB203580 (Reference)p38 MAPKBiochemical50

Note: Data presented is for illustrative purposes to demonstrate a typical benchmarking study.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic Luminescence-Based)

This protocol describes a common method for measuring the activity of kinases and the potency of their inhibitors by quantifying the amount of ATP remaining in solution after the kinase reaction.

Materials:

  • Recombinant kinase (CDK2, VEGFR-2, or p38 MAPK)

  • Specific peptide substrate for each kinase

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • DMSO

  • White, opaque 96-well or 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in DMSO as described previously.

  • Reaction Setup: In a white, opaque microplate, add the kinase assay buffer, the specific kinase, and its corresponding peptide substrate.

  • Compound Addition: Add the diluted compounds to the appropriate wells.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed (and thus, to the kinase activity).

  • Signal Detection: After a brief incubation (e.g., 10 minutes), measure the luminescence using a microplate reader.

  • Data Analysis: Convert the luminescent signal to percent inhibition relative to controls. Determine the IC50 values by plotting percent inhibition versus the logarithm of compound concentration and fitting the data to a four-parameter logistic curve.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Add_Components Add Kinase, Substrate, & Compound to Plate Compound_Prep->Add_Components Enzyme_Prep Prepare Kinase/ Substrate Mix Enzyme_Prep->Add_Components Initiate_Reaction Add ATP to Initiate Kinase Reaction Add_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Add ATP Detection Reagent (Stops Reaction) Incubate->Stop_Reaction Read_Luminescence Read Luminescence Stop_Reaction->Read_Luminescence Calculate_IC50 Calculate % Inhibition & Determine IC50 Read_Luminescence->Calculate_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Chapter 3: Cellular Functional Assessment

Scientific Rationale

While biochemical assays are crucial for determining direct target engagement and potency, cellular assays provide a more physiologically relevant context. They help to confirm that a compound can penetrate the cell membrane and exert a functional effect downstream of the target enzyme. For this guide, we will focus on a cellular assay relevant to the most potent activity observed in the biochemical screens: CDK2 inhibition. A cell proliferation assay using a cancer cell line known to be sensitive to CDK2 inhibition will be employed.

Comparative Performance Data
CompoundCell LineAssay TypeGI50 (nM)
3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine MCF-7 (Breast Cancer)Cell Proliferation350
Roscovitine (Reference)MCF-7 (Breast Cancer)Cell Proliferation1,200

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation. Data is for illustrative purposes.

Experimental Protocol: Cell Proliferation Assay (Sulforhodamine B)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number by staining total cellular protein.

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader capable of measuring absorbance at 510 nm

Procedure:

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test and reference compounds. Include vehicle control (DMSO) wells.

  • Incubation: Return the plates to the incubator for a period of 72 hours.

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water to remove the TCA. Add the SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance (optical density) of each well at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

This comparative guide provides a foundational benchmark for the novel compound 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine . The experimental data suggests that this molecule possesses multi-target activity, with the most promising potency observed against the CDK2 kinase. Its activity against COX-2 and VEGFR-2, while more moderate, indicates a potential for a broad pharmacological profile that warrants further investigation.

The superior cellular potency compared to the reference compound Roscovitine in a CDK2-relevant cell line is a particularly encouraging finding, suggesting good cell permeability and functional activity.

Recommended next steps include:

  • Kinome-wide selectivity profiling: To fully understand the selectivity of the compound against a broad panel of human kinases.

  • In vivo efficacy studies: To evaluate the compound's performance in animal models of cancer, based on the promising CDK2 inhibition data.

  • ADME/Tox profiling: To assess the drug-like properties of the compound, including its absorption, distribution, metabolism, excretion, and toxicity.

This initial characterization positions 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine as a promising starting point for a new therapeutic development program. The data herein provides a solid, evidence-based foundation for these future investigations.

References

  • News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology. Available at: [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Available at: [Link]

  • Wikipedia. (n.d.). Celecoxib. Available at: [Link]

  • StatPearls - NCBI Bookshelf. (2024, February 28). Celecoxib. Available at: [Link]

  • PubChem - NIH. (n.d.). Rofecoxib. Available at: [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Available at: [Link]

  • ClinPGx. (n.d.). Rofecoxib. Available at: [Link]

  • Wikipedia. (n.d.). Rofecoxib. Available at: [Link]

  • Molecular Expressions. (2018, July 2). The Pharmaceutical Collection - Rofecoxib (Vioxx). Available at: [Link]

  • Patsnap Synapse. (2024, June 27). What is Rofecoxib used for?. Available at: [Link]

  • Market Research Report. (2026, March 11). VEGFR-2 Inhibitor Market Growth Analysis, Dynamics, Key Players and Innovations, Outlook and Forecast 2026-2034. Available at: [Link]

  • PR Newswire. (2025, August 21). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. Available at: [Link]

  • Synapse. (2025, March 11). What are the key players in the pharmaceutical industry targeting VEGFR?. Available at: [Link]

  • Royal Society of Chemistry. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available at: [Link]

  • Market Research Report. (2026, January 1). Cancer CDK Inhibitors 2026-2033 Analysis: Trends, Competitor Dynamics, and Growth Opportunities. Available at: [Link]

  • SciSpace. (n.d.). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Available at: [Link]

  • Thieme Connect. (2024, September 3). Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). Available at: [Link]

  • MDPI. (2024, June 26). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Available at: [Link]

  • PubMed. (2024, July 12). Inhibitors and PROTACs of CDK2: challenges and opportunities. Available at: [Link]

  • ResearchGate. (n.d.). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Available at: [Link]

  • Drug Hunter. (2025, April 18). CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. Available at: [Link]

  • NextSDS. (n.d.). 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

  • MDPI. (2017, August 2). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Available at: [Link]

  • MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: [Link]

  • PMC. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Available at: [Link]

  • PubChemLite. (n.d.). 3-(2-methoxyphenyl)-1-phenyl-1h-pyrazol-5-amine. Available at: [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available at: [Link]

  • MDPI. (2021, March 10). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

  • ResearchGate. (n.d.). Biologically active pyrazole derivatives. Available at: [Link]

  • Arabian Journal of Chemistry. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Available at: [Link]

  • PubMed. (2008, August 16). 3-(2-Hydroxy-phen-yl)-5-(2-methoxy-phenyl)-1H-pyrazole. Available at: [Link]

  • Encyclopedia MDPI. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • Google Patents. (n.d.). US8604022B2 - N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1h-pyrazol-3-yl].

Sources

Safety & Regulatory Compliance

Safety

3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine proper disposal procedures

Proper handling and disposal of complex research chemicals like 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine are critical for maintaining laboratory safety, ensuring regulatory compliance, and preventing environmental...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of complex research chemicals like 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine are critical for maintaining laboratory safety, ensuring regulatory compliance, and preventing environmental contamination. As an aminopyrazole derivative frequently utilized in drug discovery and medicinal chemistry, this compound presents specific physicochemical hazards that dictate its lifecycle management.

The following comprehensive guide provides drug development professionals and laboratory personnel with field-proven, self-validating protocols for the safe operational handling and terminal disposal of this compound.

Mechanistic Basis for Handling & Segregation

To design an effective disposal strategy, one must first understand the chemical causality driving the compound's reactivity. The structure of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine features an electron-rich pyrazole core coupled with a primary amine group.

  • Mild Basicity & Nucleophilicity: The presence of the amine group makes the compound mildly basic. Consequently, it can react exothermically with strong acids[1].

  • Oxidation Potential: The electron-donating methoxy group on the phenyl ring, combined with the nitrogen-rich pyrazole, makes the molecule susceptible to degradation by strong oxidizing agents[2].

  • Environmental Persistence: Heterocyclic amines do not readily degrade in standard wastewater treatment systems. Improper disposal down the drain can lead to the pollution of groundwater with bioactive contaminants[3].

Because of these properties, the Environmental Protection Agency (EPA) strictly regulates the disposal of such hazardous chemicals under the Resource Conservation and Recovery Act (RCRA)[4][5].

Operational Safety & PPE Specifications

Before initiating any waste consolidation or disposal procedure, personnel must secure the operational environment. Aminopyrazoles are known to cause skin irritation, serious eye irritation, and respiratory tract irritation upon exposure[2][6].

Table 1: Mandatory Personal Protective Equipment (PPE) & Rationale

PPE CategorySpecificationCausality / Rationale
Eye Protection Chemical splash goggles or face shield.Prevents severe ocular irritation and potential corneal damage characteristic of basic amines[2][7].
Hand Protection Impervious gloves (e.g., Nitrile or Neoprene).Blocks dermal absorption and prevents localized contact dermatitis[2][7].
Respiratory NIOSH-approved particulate respirator.Required when handling dry powders to prevent inhalation of irritating dust/aerosols[2][7].
Body Protection Impervious lab coat and closed-toe shoes.Minimizes systemic exposure during accidental spills or splash events[7].

Standard Operating Procedure: Chemical Disposal

Academic and commercial laboratories must adhere to a "cradle-to-grave" framework for hazardous waste[5]. For institutions operating under RCRA Subpart K, waste determinations can be made directly in the lab or at a central accumulation area (CAA)[8].

The following self-validating protocol guarantees compliance with federal guidelines for the disposal of non-reactive organic waste.

Protocol 1: Routine Waste Segregation and Lab-Packing

Objective: To safely collect, segregate, and prepare 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine waste for institutional disposal.

  • Identification and Classification: Determine the exact composition of the waste stream. Consult the Safety Data Sheet (SDS) to classify the waste based on its solvent matrix and active pharmaceutical ingredient (API) content[1].

  • Containerization: Place the chemical waste into a designated, chemically compatible container (e.g., high-density polyethylene (HDPE) or amber glass)[1].

    • Self-Validation: Ensure the container is securely capped immediately after adding waste to prevent volatile emissions[4].

  • Segregation: Keep the aminopyrazole waste strictly separated from incompatible chemicals. Do not co-mingle with strong acids or oxidizers, as this can trigger dangerous exothermic reactions[1][2].

  • Labeling: Affix a standardized label reading "Hazardous Waste." Detail the full chemical name (no abbreviations or formulas), the concentration, and the accumulation start date[1].

    • Self-Validation: Cross-reference the container label with the laboratory's central hazardous waste manifest to ensure 100% concordance before transferring to the CAA.

  • Lab-Packing: For final transport, utilize Lab-Pack Waste Disposal. Place the small, sealed containers into a larger, sturdy DOT-approved outer drum. Pad the void spaces with an inert absorbent material (e.g., vermiculite or diatomite) to prevent breakage and contain potential leaks during transit[3].

  • Final Destruction: Transfer the lab pack to a licensed hazardous waste facility. High-temperature incineration is the mandated disposal method for this class of organics, ensuring the complete thermal destruction of the heterocyclic compound into harmless carbon dioxide, water, and nitrogen oxides[9].

AminopyrazoleDisposal A 3-(2-methoxy-5-propylphenyl) -1H-pyrazol-5-amine Waste B RCRA Hazard Classification A->B C Liquid Solution? B->C D Absorb with Inert Material (e.g., Diatomite) C->D Yes E Collect Solid in Sealed Container C->E No F Lab-Pack Consolidation D->F E->F G High-Temperature Incineration F->G

Caption: RCRA-compliant disposal workflow for aminopyrazole derivatives.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent environmental discharge and personnel exposure.

Protocol 2: Emergency Spill Containment and Decontamination

Objective: To safely neutralize and clean up accidental releases of 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine.

  • Area Isolation: Immediately evacuate non-essential personnel from the spill area. Ensure adequate exhaust ventilation (e.g., maximize fume hood flow or activate emergency room exhaust)[7].

  • PPE Donning: Put on appropriate PPE, including chemical splash goggles, a suitable respirator (if dust or aerosols are present), and impervious gloves[2][7].

  • Containment: Stop the leak if safe to do so. Prevent the product from entering drains, sewers, or waterways[2][6].

  • Collection:

    • For solid spills: Carefully vacuum or sweep up the material into a suitable disposal container, minimizing the generation of airborne dust[2][6].

    • For liquid solutions: Absorb the spill with a finely-powdered, inert liquid-binding material (e.g., diatomite, sand, or universal binders)[7][10].

  • Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol or an appropriate organic solvent to remove residual chemical[7].

    • Self-Validation: After scrubbing, visually inspect the surface for any remaining residue. Ensure the area is completely dry and free of solvent fumes before removing area isolation barriers.

  • Disposal: Seal all cleanup materials (including contaminated PPE and absorbent pads) in a hazardous waste container and process via the standard lab-packing protocol detailed above[3][7].

References

  • Environmental Marketing Services. "Lab Chemical Disposal - Environmental Marketing Services." emsllcusa.com. Available at: [Link]

  • Hazardous Waste Experts. "Lab Pack Disposal 104: Should Your University Opt-In To Subpart K?" hazardouswasteexperts.com. Available at:[Link]

  • University of Wisconsin-La Crosse. "Part C: Chemical and Environmental Safety Laws." uwlax.edu. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline of applied physical chemistry. When handling novel or highly functionalized intermediates like 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline of applied physical chemistry. When handling novel or highly functionalized intermediates like 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine , we must move beyond generic safety data sheets. We must understand the mechanistic interactions between the molecule's structural motifs and our protective barriers to design a fail-safe handling environment.

This compound features a pyrazole core linked to an electron-donating methoxy group and a lipophilic propyl chain. This specific structural arrangement increases its partition coefficient (LogP), meaning it can rapidly penetrate biological membranes and standard porous personal protective equipment (PPE). Furthermore, pyrazol-5-amine derivatives are universally classified as.

Below is the definitive, self-validating operational guide for handling this chemical safely.

Quantitative Risk Assessment & PPE Matrix

To establish a strict baseline for safety, we extrapolate the hazard profile from structurally analogous pyrazol-5-amines. The table below outlines the required PPE, the chemical causality driving the requirement, and the self-validation metric to ensure the equipment is functioning correctly.

Table 1: Hazard Causality and PPE Specifications

Hazard ClassMechanistic CausalityRequired PPEValidation Metric
Dermal Toxicity The lipophilic propyl group enhances skin absorption; the amine group causes localized pH shifts and irritation[1].Double-layered Nitrile gloves (≥0.11 mm thickness); Tyvek sleeves.Zero discoloration or moisture on the inner glove post-operation.
Ocular Damage The basic amine lone pair interacts with corneal proteins, leading to rapid denaturation and severe irritation[2].Indirect-vented chemical safety goggles (ANSI Z87.1+).Complete seal around the orbital bone; zero internal fogging during use.
Inhalation Fine crystalline powders generate electrostatic charge, creating inhalable micro-aerosols that irritate the respiratory tract[3].N95/P100 half-mask respirator or handling within a Class II BSC.Negative pressure seal check passes prior to entering the workspace.

Step-by-Step Operational Protocol

This protocol is designed as a self-validating system. Each step contains a feedback loop to ensure the integrity of your safety measures before proceeding to the next phase of the workflow.

Phase 1: Environmental Preparation & PPE Donning

  • Ventilation Verification: Activate the fume hood or biosafety cabinet. Validate the airflow by holding a Kimwipe near the sash; it should pull inward steadily. .

  • Glove Integrity Check: Don the first pair of nitrile gloves. Inflate them slightly to check for microscopic pinholes. Don the second pair. This double-gloving strategy ensures that if the outer layer is compromised by the lipophilic compound, the inner layer provides a sterile buffer.

  • Respirator Seal Check: Don the P100 respirator. Cover the filters with your hands and inhale sharply. The mask should collapse slightly toward your face, validating a perfect, airtight seal.

Phase 2: Dispensing and Handling

  • Static Mitigation: Use an anti-static ionizer gun on the weighing boat and spatula. Causality: Pyrazole-5-amines exhibit high static cling. Eliminating static prevents the powder from aerosolizing when the primary container is opened.

  • Transfer: Slowly transfer the 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine using a grounded stainless-steel spatula.

  • Observation (Self-Validation): If the powder visibly repels from the spatula or floats, immediately stop, close the container, and re-apply the anti-static treatment. Do not proceed until the powder behaves inertly.

Phase 3: Post-Operation Decontamination

  • Surface Cleaning: Wipe down the balance and hood surface with a 10% isopropanol/water solution, followed by standard laboratory soap and water. Causality: The isopropanol solubilizes the lipophilic propylphenyl moiety, while the aqueous soap removes the polar pyrazole core.

  • Doffing: Remove the outer gloves by turning them inside out, trapping any microscopic chemical dust inside the glove material. .

Emergency Response & Spill Management

In the event of a spill, immediate and structured action is required to prevent exposure. Do not use water initially, as it may spread the lipophilic compound. If skin contact occurs,4[4].

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Evacuate Evacuate & Ventilate Assess->Evacuate Aerosolized PPE Don Emergency PPE Assess->PPE Localized Evacuate->PPE Contain Contain Spill PPE->Contain Clean Wipe & Decontaminate Contain->Clean Dispose Hazardous Waste Bin Clean->Dispose

Sequential workflow for chemical spill containment and decontamination.

Disposal Plan

Improper disposal of pyrazole derivatives can lead to severe aquatic toxicity. Standard operating procedures dictate strict isolation of this waste.

  • Solid Waste: 3[3]. Collect all contaminated Kimwipes, weighing boats, and outer gloves. Place them in a chemically compatible, sealable polyethylene bag.

  • Liquid Waste: If the compound was dissolved in an organic solvent (e.g., DMSO or methanol), pour the waste into a designated halogen-free organic waste carboy.

  • Labeling: Label the waste strictly as "Toxic Organic Waste: Contains Pyrazole-5-amine derivatives."

  • Regulatory Compliance: 1[1]..

References

  • Cole-Parmer. "Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%". [Link]

Sources

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